Beauvericin A
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-6-[(2S)-butan-2-yl]-4,10,16-trimethyl-12,18-di(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H59N3O9/c1-10-31(6)40-43(52)49(9)36(27-33-22-16-12-17-23-33)45(54)57-38(29(2)3)41(50)47(7)35(26-32-20-14-11-15-21-32)44(53)56-39(30(4)5)42(51)48(8)37(46(55)58-40)28-34-24-18-13-19-25-34/h11-25,29-31,35-40H,10,26-28H2,1-9H3/t31-,35-,36-,37-,38+,39+,40+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUGYVKOYKGIRB-PGVJVUNISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H59N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Beauvericin: Discovery, Natural Occurrence, and Analysis
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mycotoxin Beauvericin. The document covers its initial discovery, widespread natural occurrence, biosynthetic pathway, and the experimental methodologies employed for its study.
Discovery of Beauvericin
Beauvericin, a cyclic hexadepsipeptide, was first isolated in 1969 by Hamill and his colleagues from the entomopathogenic fungus Beauveria bassiana.[1][2][3] Their seminal work not only identified the structure of this novel compound but also established its insecticidal properties.[2][3] Beauvericin belongs to the enniatin family of antibiotics and is characterized by an alternating sequence of three N-methyl-L-phenylalanyl and three D-hydroxy-isovaleryl residues.
Natural Occurrence
Subsequent to its discovery, Beauvericin has been identified as a secondary metabolite produced by a diverse range of fungal genera. It is now known to be synthesized by species within Beauveria, Fusarium, Paecilomyces, Polyporus, and Isaria. The prevalence of Fusarium species in agriculture has led to the frequent contamination of various cereal crops, including corn, wheat, and barley, with Beauvericin. This poses a potential risk to food and feed safety.
Fungal Producers of Beauvericin
A significant number of fungal species have been identified as producers of Beauvericin. The table below summarizes some of the key fungal species and the substrates from which they were isolated or are known to contaminate.
| Fungal Species | Common Substrate/Source | References |
| Beauveria bassiana | Insects, Soil | |
| Fusarium acuminatum | Cereals | |
| Fusarium anthophilum | Cereals | |
| Fusarium avenaceum | Cereals | |
| Fusarium beomiforme | Cereals | |
| Fusarium dlamini | Cereals | |
| Fusarium equiseti | Cereals | |
| Fusarium longipes | Cereals | |
| Fusarium nygamai | Cereals | |
| Fusarium oxysporum | Cereals, Plants (endophytic) | |
| Fusarium poae | Cereals | |
| Fusarium proliferatum | Corn | |
| Fusarium sambucinum | Cereals | |
| Fusarium semitectum | Corn | |
| Fusarium subglutinans | Corn, Sugarcane | |
| Isaria spp. | Insects | |
| Paecilomyces spp. | Insects | |
| Polyporus spp. | Wood |
Contamination of Commodities
The natural occurrence of Beauvericin in agricultural products is a global concern. The following table presents a summary of reported contamination levels in various commodities.
| Commodity | Region | Concentration Range | References |
| Corn | Croatia | Not specified | |
| Corn | Poland | Not specified | |
| Corn and corn-based products | Shandong, China | 0.08 - 11.1 µg/kg | |
| Wheat and wheat-based products | Shandong, China | 0.08 - 11.1 µg/kg | |
| Wheat kernels | China | Mean: 37.69 µg/kg; Max: 387.67 µg/kg | |
| Cereal-based products | Southern Europe | High incidence (40-90%) | |
| Rice-based infant cereal | Morocco | 10.6 mg/kg | |
| Multi-cereal baby food | Mediterranean area | < 1100 µg/kg | |
| Pet food | China | 0.2 - 153.4 µg/kg |
Biosynthesis of Beauvericin
The biosynthesis of Beauvericin is a complex process catalyzed by the multifunctional enzyme, Beauvericin synthetase. This synthesis occurs via a nonribosomal, thiol-templated mechanism. The core precursors for the molecule are L-phenylalanine and D-hydroxyisovaleric acid. The process involves the sequential addition of these precursors, followed by a cyclization step to form the final hexadepsipeptide structure.
Experimental Protocols
The isolation, identification, and quantification of Beauvericin from various matrices rely on a combination of analytical techniques. The following sections outline the general methodologies.
Isolation and Extraction
A common workflow for the isolation of Beauvericin from fungal cultures or contaminated samples is depicted below.
References
An In-depth Technical Guide to Beauvericin A Producing Fungal Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of fungal species known to produce Beauvericin A, a cyclic hexadepsipeptide mycotoxin with significant insecticidal, antimicrobial, and cytotoxic activities. This document details the fungal producers, quantitative production data, experimental protocols for isolation and analysis, and the underlying biosynthetic and regulatory pathways.
Fungal Species Producing this compound
This compound (BEA) is produced by a variety of fungal species, most notably within the genera Fusarium and Beauveria. It has also been identified in other genera such as Paecilomyces, Polyporus, and Isaria. The production of this compound can be a chemotaxonomic marker for these fungi.[1]
Entomopathogenic fungi, such as Beauveria bassiana, were the first identified producers of this compound.[1][2][3] Subsequently, numerous species within the Fusarium genus, which are often plant pathogens and contaminants of agricultural commodities like corn, have been identified as significant producers.[2]
Prominent this compound Producing Species
A wide range of Fusarium species have been shown to produce this compound. In a study of 94 Fusarium isolates from 25 different taxa, a significant number were found to be toxigenic. Key producing species include:
-
Fusarium acuminatum
-
Fusarium anthophilum
-
Fusarium avenaceum
-
Fusarium beomiforme
-
Fusarium dlamini
-
Fusarium equiseti
-
Fusarium longipes
-
Fusarium nygamai
-
Fusarium oxysporum
-
Fusarium poae
-
Fusarium proliferatum
-
Fusarium sambucinum
-
Fusarium semitectum
-
Fusarium subglutinans
-
Fusarium sacchari
-
Fusarium tardicrescens
The entomopathogenic fungus Beauveria bassiana is also a well-known producer of this compound.
Quantitative Production of this compound
The yield of this compound varies significantly depending on the fungal species, strain, culture medium, and fermentation conditions. The following tables summarize quantitative data from various studies.
Table 1: this compound Production by Fusarium Species
| Fungal Species | Strain(s) | Culture Medium | Incubation Time | This compound Yield | Reference |
| Fusarium tardicrescens | NFCCI 5201 | Fusarium Defined Medium (FDM) | 7 days | 15.82 mg/g of biomass | |
| Fusarium concentricum | Not specified | Corn grits | Not specified | 720 µg/g | |
| Fusarium longipes | ITEM-3202 | Maize cultures | Not specified | 200 µg/g | |
| Fusarium sambucinum | Various isolates | Maize cultures | Not specified | 2 - 230 µg/g | |
| Fusarium oxysporum | AB2 | Liquid medium | 7 days | 0.8 mg/L | |
| Fusarium oxysporum | AB2 | Solid-state fermentation | 7 days | 65.3 mg/L | |
| Fusarium redolens | Dzf2 | Optimized liquid medium | Not specified | 198 mg/L | |
| Fusarium redolens | Dzf2 | Optimized liquid medium with fed-batch | Not specified | 234 mg/L | |
| Various Fusarium spp. | 50 isolates | Fusarium Defined Medium (FDM) | 7 days | 0.01 - 15.82 mg/g of biomass |
Table 2: this compound Production by Beauveria bassiana
| Strain(s) | Culture Medium | Incubation Time | This compound Yield | Reference |
| Kediri isolate | Potato Dextrose Broth (PDB) | 6 days | ~150 mg/L | |
| Mojokerto isolate | Potato Dextrose Broth (PDB) | 6 days | ~200 mg/L | |
| Kediri isolate | Malt Extract Broth (MB) | 12 days | 103.42 mg/L | |
| Mojokerto isolate | Malt Extract Broth (MB) | 12 days | 237.49 mg/L |
Experimental Protocols
This section provides detailed methodologies for the culture of this compound-producing fungi, and the extraction and analysis of the compound.
Fungal Culture for this compound Production
Objective: To cultivate fungal strains under conditions that promote the production of this compound.
Materials:
-
Selected fungal strain (e.g., Fusarium sp., Beauveria bassiana)
-
Culture media (select one):
-
Potato Dextrose Broth (PDB)
-
Yeast and Malt Extract Broth (YMB)
-
Malt Extract Broth (MB)
-
Fusarium Defined Medium (FDM): Sucrose 25 g, NaNO₃ 4.25 g, NaCl 5 g, MgSO₄·7H₂O 2.5 g, KH₂PO₄ 1.36 g, FeSO₄·7H₂O 0.01 g, ZnSO₄·7H₂O 0.0029 g per liter.
-
Corn grits (solid-state fermentation)
-
-
Erlenmeyer flasks
-
Shaking incubator or static incubator
-
Autoclave
Procedure:
-
Media Preparation: Prepare the chosen liquid or solid medium according to standard protocols and sterilize by autoclaving. For solid-state fermentation, 15 g of corn grits with 45% moisture can be used in a 250 ml Erlenmeyer flask.
-
Inoculation:
-
For liquid culture, inoculate the sterile medium with a spore suspension (e.g., 1x10⁶ spores/ml) or a small piece of mycelium from a fresh culture plate.
-
For solid-state culture, inoculate the autoclaved corn grits with a spore suspension.
-
-
Incubation:
-
Incubate the cultures at a suitable temperature, typically 25-28°C.
-
For liquid cultures, use a shaking incubator (e.g., 150 rpm) or static incubation, depending on the specific protocol.
-
Incubation times can vary from 6 to 28 days, depending on the fungal strain and culture conditions.
-
Extraction of this compound
Objective: To extract this compound from the fungal biomass and/or culture medium.
Materials:
-
Fungal culture (biomass and/or filtrate)
-
Solvents:
-
Acetonitrile
-
Methanol
-
Water
-
n-Heptane
-
Dichloromethane
-
-
Blender or homogenizer
-
Filter paper (e.g., Whatman No. 4)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Initial Extraction:
-
Harvest the fungal biomass by filtration. The biomass can be dried before extraction.
-
Extract the biomass (and/or the culture filtrate) overnight with a solvent mixture such as acetonitrile:methanol:water (16:3:1, v/v/v). A common ratio is 75 ml of solvent for 15 g of dried culture material.
-
Homogenize the mixture using a blender.
-
-
Defatting:
-
Filter the extract through filter paper.
-
Transfer the filtrate to a separatory funnel and defat it by partitioning twice with an equal volume of n-heptane. Discard the upper heptane layer.
-
-
Solvent Evaporation and Re-dissolution:
-
Evaporate the lower layer to dryness using a rotary evaporator.
-
Dissolve the residue in a mixture of methanol and water (1:1, v/v).
-
-
Liquid-Liquid Extraction:
-
Extract the aqueous methanol solution twice with dichloromethane.
-
Collect the lower dichloromethane phase containing this compound.
-
-
Final Concentration:
-
Evaporate the dichloromethane to dryness.
-
Re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.
-
Analysis of this compound
Objective: Qualitative or semi-quantitative analysis of this compound.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
This compound standard
-
Developing solvent system (e.g., toluene:ethyl acetate:90% formic acid, 6:3:1, v/v/v)
-
Developing tank
-
Visualization method (e.g., UV lamp, iodine vapor)
Procedure:
-
Spotting: Spot the extracted sample and the this compound standard onto the TLC plate.
-
Development: Place the plate in a developing tank containing the solvent system and allow the solvent to move up the plate.
-
Visualization: After development, dry the plate and visualize the spots under a UV lamp or by exposing it to iodine vapor.
-
Identification: Compare the retention factor (Rf) value of the spot in the sample to that of the standard.
Objective: Quantitative analysis of this compound.
Materials:
-
HPLC system with a UV or diode-array detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound standard solutions for calibration curve
-
Mobile phase (e.g., acetonitrile:water, 80:20, v/v or acetonitrile:methanol:0.01 M ammonium acetate, 45:45:10, v/v/v)
-
Syringe filters (0.22 or 0.45 µm)
Procedure:
-
Sample Preparation: Filter the re-dissolved extract through a syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 80:20, v/v) is commonly used.
-
Flow Rate: A typical flow rate is 1.0 ml/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 30°C).
-
Injection Volume: Inject a fixed volume (e.g., 20 µl).
-
Detection: Monitor the absorbance at a suitable wavelength, typically around 205 nm.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The retention time for this compound is typically around 9.1 minutes under these conditions.
-
Biosynthesis and Regulation of this compound
The biosynthesis of this compound is governed by a gene cluster, and its expression is tightly regulated by both specific and global regulatory elements.
The Beauvericin Biosynthesis Gene Cluster
In Fusarium species, the biosynthesis of this compound is primarily controlled by a gene cluster containing four key genes: BEA1, BEA2, BEA3, and BEA4.
-
BEA1 : Encodes a non-ribosomal peptide synthetase (NRPS), which is the core enzyme responsible for the synthesis of the hexadepsipeptide backbone of this compound.
-
BEA2 : Encodes a ketoisovalerate reductase, an enzyme involved in the synthesis of D-hydroxyisovaleric acid, a precursor for this compound.
-
BEA3 : Encodes an ABC transporter, which is believed to play a role in the transport of this compound. Interestingly, deletion of this gene has been shown to increase the production of this compound, suggesting a regulatory role.
-
BEA4 : Encodes a cluster-specific Zn(II)₂Cys₆ transcription factor that acts as a repressor of the gene cluster.
Regulatory Network
The expression of the beauvericin gene cluster is under complex regulatory control, including epigenetic modifications.
-
Histone Deacetylase (Hda1): Hda1 acts as a repressor of the beauvericin gene cluster. Deletion of the HDA1 gene leads to a significant increase in the expression of BEA1, BEA2, and BEA3, resulting in a dramatic increase in this compound production.
-
Histone Methyltransferase (Kmt6): Kmt6 is another global regulator that represses the biosynthesis of this compound, likely through H3K27 methylation.
-
Transcription Factors: Besides the cluster-specific repressor Bea4, a homolog of the global transcription factor Yin Yang 1 (Yy1) has also been implicated as a repressor of beauvericin biosynthesis.
The interplay of these specific and global regulators, largely through chromatin remodeling, dictates the expression level of the beauvericin gene cluster and, consequently, the amount of this compound produced.
Visualizations
Signaling Pathway
References
The Biosynthesis of Beauvericin A in Fusarium: A Technical Guide for Researchers
Abstract: Beauvericin A, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered significant interest in the scientific community due to its diverse biological activities, including insecticidal, antimicrobial, and cytotoxic properties. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and mitigating its toxic effects. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Fusarium, detailing the genetic and enzymatic machinery involved. Furthermore, it presents a compilation of quantitative data on this compound production, along with comprehensive experimental protocols for its study, catering to researchers, scientists, and professionals in drug development.
Introduction
This compound is a secondary metabolite belonging to the enniatin family of mycotoxins. Its structure consists of three alternating molecules of D-α-hydroxyisovaleric acid (D-Hiv) and N-methyl-L-phenylalanine, linked by ester and amide bonds to form a cyclic depsipeptide. The biosynthesis of this complex molecule is not mediated by ribosomal machinery but rather by a large, multifunctional enzyme known as a non-ribosomal peptide synthetase (NRPS). This guide will elucidate the core components of this pathway, from the precursor molecules to the final cyclization step, and provide practical information for its investigation in a laboratory setting.
The this compound Biosynthesis Pathway
The biosynthesis of this compound in Fusarium is orchestrated by a gene cluster, with the central enzyme being the Beauvericin Synthetase, a non-ribosomal peptide synthetase (NRPS). The pathway can be dissected into two primary stages: the synthesis of the precursor D-α-hydroxyisovaleric acid (D-Hiv) and the subsequent assembly and cyclization of the final this compound molecule.
Precursor Synthesis: D-α-hydroxyisovaleric acid (D-Hiv)
The journey to this compound begins with the amino acid L-valine. Through a series of enzymatic reactions, L-valine is converted to 2-ketoisovalerate. This intermediate is then reduced to D-α-hydroxyisovaleric acid by the enzyme ketoisovalerate reductase (KIVR). This crucial step is catalyzed by the product of the bea2 gene within the beauvericin biosynthesis gene cluster.
Non-Ribosomal Peptide Synthesis of this compound
The core of this compound synthesis is carried out by the Beauvericin Synthetase, encoded by the bea1 gene (also known as fpBeas in Fusarium proliferatum). This large NRPS enzyme is a multi-domain protein that functions as an assembly line to sequentially link the precursor molecules. The process can be summarized in the following key steps:
-
Adenylation (A) Domain Activation: The A-domains of the Beauvericin Synthetase specifically recognize and activate the two precursor molecules, D-Hiv and L-phenylalanine, using ATP. This activation results in the formation of aminoacyl/hydroxyacyl adenylates.
-
Thiolation (T) Domain Transfer: The activated precursors are then transferred to the phosphopantetheinyl arms of the thiolation (T) domains (also known as peptidyl carrier protein or PCP domains), forming a thioester bond.
-
N-methylation (MT) Domain Activity: The L-phenylalanine residue attached to the T-domain is N-methylated by an integrated N-methyltransferase (MT) domain, using S-adenosyl-L-methionine (SAM) as the methyl group donor.
-
Condensation (C) Domain Catalysis: The condensation (C) domains catalyze the formation of the ester bond between the carboxyl group of D-Hiv and the amino group of N-methyl-L-phenylalanine, initiating the depsipeptide chain.
-
Elongation and Translocation: The growing depsipeptide chain is translocated between the modules of the NRPS, with each module adding one D-Hiv and one N-methyl-L-phenylalanine residue. This process is repeated three times to form a linear hexadepsipeptide.
-
Thioesterase (TE) Domain-mediated Cyclization: Finally, the thioesterase (TE) domain at the C-terminus of the Beauvericin Synthetase cleaves the linear hexadepsipeptide from the T-domain and catalyzes an intramolecular esterification reaction, resulting in the formation of the cyclic this compound molecule.
The following diagram illustrates the key steps in the biosynthesis of this compound:
The Core of Beauvericin A: A Technical Guide to Gene Cluster Identification and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the identification and characterization of the Beauvericin A (BEA) gene cluster, a critical step in understanding and harnessing the potential of this bioactive secondary metabolite. Beauvericin, a cyclic hexadepsipeptide produced by various fungal species, notably those of the Fusarium genus, exhibits a range of biological activities, including insecticidal, antimicrobial, and cytotoxic properties. A thorough understanding of its genetic blueprint is paramount for strain improvement, biosynthetic pathway engineering, and the development of novel therapeutic agents.
This guide offers a compilation of key quantitative data, detailed experimental protocols for essential molecular techniques, and visual representations of the biosynthetic pathway, experimental workflows, and regulatory networks.
Data Presentation: Quantitative Insights into Beauvericin Production and Gene Expression
The following tables summarize crucial quantitative data related to this compound production and the expression of its biosynthetic gene cluster. This information is essential for selecting high-producing strains and understanding the genetic regulation of BEA synthesis.
Table 1: this compound Production in Various Fusarium Strains
| Fungal Strain | Culture Medium | Incubation Time (days) | This compound Yield | Reference |
| Fusarium proliferatum LF061 | Liquid Fusarium-defined medium | - | 420 mg/L | [1] |
| Fusarium subglutinans | Rice substrate | - | High | [2] |
| Fusarium temperatum | - | - | Variable | [3] |
| Fusarium tardicrescens NFCCI 5201 | Fusarium-defined media | 7 | 15.82 mg/g of biomass | [4] |
| Fusarium spp. (50 isolates) | Fusarium-defined media | 7 | 0.01 to 15.82 mg/g of biomass | [4] |
Table 2: Gene Expression Analysis of the this compound Gene Cluster in Fusarium fujikuroi
| Gene | Mutant Background | Condition | Fold Change in Expression (vs. Wild Type) | Reference |
| BEA1 (NRPS) | ΔHDA1 | - | >1000-fold increase | |
| BEA2 (Reductase) | ΔHDA1 | - | Significantly up-regulated | |
| BEA3 (ABC Transporter) | ΔHDA1 | - | Significantly up-regulated | |
| BEA1 (NRPS) | ΔBEA3 | - | Significantly up-regulated | |
| BEA2 (Reductase) | ΔBEA3 | - | Significantly up-regulated |
Experimental Protocols: Methodologies for Gene Cluster Interrogation
This section provides detailed protocols for key experiments essential for the identification and functional characterization of the this compound gene cluster.
Protocol 1: Fungal Gene Disruption using Split-Marker Recombination
This protocol outlines the generation of gene knockout mutants in Fusarium species to functionally characterize genes within the BEA cluster.
1. Primer Design and Amplification of Flanking Regions and Marker Cassette:
- Design primers to amplify ~1 kb regions flanking the 5' and 3' ends of the target gene.
- Design primers to amplify the hygromycin resistance cassette (hph) in two overlapping fragments ("HY" and "YG"). The reverse primer for the "HY" fragment and the forward primer for the "YG" fragment should have complementary tails to the flanking regions.
2. Fusion PCR to Generate Split-Marker Cassettes:
- Perform a first round of PCR to amplify the 5' flank, 3' flank, and the "HY" and "YG" marker fragments.
- Perform a second round of fusion PCR. In one reaction, fuse the 5' flank to the "HY" fragment. In a separate reaction, fuse the 3' flank to the "YG" fragment.
3. Protoplast Preparation:
- Grow the Fusarium strain in a suitable liquid medium (e.g., Potato Dextrose Broth) to the mid-log phase.
- Harvest mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.7 M NaCl).
- Digest the mycelial cell walls using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in the osmotic stabilizer.
- Separate protoplasts from mycelial debris by filtration through sterile glass wool.
- Wash and resuspend protoplasts in an appropriate transformation buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).
4. Protoplast Transformation:
- Mix the two split-marker cassettes (5-10 µg of each) with the protoplast suspension.
- Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate at room temperature.
- Plate the transformation mixture onto regeneration agar (e.g., PDA with 1.2 M sorbitol) containing the appropriate selection agent (e.g., hygromycin B).
5. Screening and Verification of Transformants:
- Isolate individual transformants and confirm homologous recombination by PCR using primers flanking the target gene and internal to the marker cassette.
- Further verify the gene disruption by Southern blot analysis.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for Fungi
This protocol is used to investigate the in vivo interaction of regulatory proteins, such as transcription factors and modified histones, with the promoter regions of the BEA gene cluster.
1. Cross-linking:
- Grow fungal mycelia to the desired stage and add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
- Incubate for 15-30 minutes at room temperature with gentle shaking.
- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
2. Cell Lysis and Chromatin Shearing:
- Harvest and wash the mycelia.
- Disrupt the cells by grinding in liquid nitrogen or using a bead beater in lysis buffer.
- Shear the chromatin to an average size of 200-800 bp using sonication. The sonication conditions (power, duration, cycles) must be optimized for the specific organism and equipment.
3. Immunoprecipitation:
- Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
- Incubate the pre-cleared lysate overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-H3K27ac) or a mock control (e.g., IgG).
- Add protein A/G beads to capture the antibody-protein-DNA complexes.
4. Washing and Elution:
- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
- Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
5. Reverse Cross-linking and DNA Purification:
- Reverse the cross-links by incubating the eluted chromatin at 65°C for several hours in the presence of high salt.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
6. Analysis by qPCR:
- Perform quantitative PCR using primers specific to the promoter regions of the BEA gene cluster and a control region.
- Calculate the enrichment of the target DNA in the immunoprecipitated sample relative to the input and mock controls.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the transcript levels of the BEA gene cluster genes under different conditions or in different genetic backgrounds.
1. RNA Extraction and cDNA Synthesis:
- Harvest fungal mycelia and immediately freeze in liquid nitrogen.
- Extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
2. Primer Design and Validation:
- Design primers for the target genes (BEA1, BEA2, BEA3, BEA4) and at least one stably expressed reference gene (e.g., actin, tubulin, or GAPDH). Primers should span an intron-exon junction if possible to avoid amplification of genomic DNA.
- Validate the primer efficiency by performing a standard curve analysis with a serial dilution of cDNA.
3. qPCR Reaction Setup:
- Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
- Run the qPCR on a real-time PCR instrument with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
4. Data Analysis:
- Determine the cycle threshold (Ct) values for each gene in each sample.
- Calculate the relative expression of the target genes using a method such as the 2^-ΔΔCt method, normalizing to the reference gene expression.
Mandatory Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, provide visual representations of the this compound biosynthetic pathway, a general experimental workflow for gene cluster characterization, and the known regulatory network.
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for gene cluster characterization.
Caption: Regulatory network of the this compound gene cluster.
References
The Journey from Mycotoxin to Therapeutic Lead: An In-depth Guide to the Structure-Activity Relationship of Beauvericin A and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Beauvericin A (BEA) and its synthetic and natural analogs. Beauvericin is a cyclic hexadepsipeptide mycotoxin produced by various fungi, including Beauveria bassiana and several Fusarium species.[1][2][3] Comprised of three alternating N-methyl-L-phenylalanyl and D-α-hydroxy-isovaleryl residues, its unique structure confers a wide range of biological activities, including potent anticancer, antimicrobial, and insecticidal properties.[4][5] This document delves into the molecular mechanisms underpinning these activities, presents quantitative data for SAR analysis, details key experimental protocols, and visualizes the complex biological pathways involved.
Core Structure and Analogs
This compound's foundational structure is a cyclic hexadepsipeptide. Its bioactivity is closely tied to its ability to act as an ionophore, forming complexes with cations like Ca2+, K+, and Na+ and facilitating their transport across biological membranes. This disruption of ionic homeostasis is a key trigger for its cytotoxic effects.
Structural modifications, achieved through precursor-directed biosynthesis or total synthesis, have yielded a library of analogs. These analogs, featuring substitutions at either the D-2-hydroxyisovalerate or the N-methyl-L-phenylalanine positions, have been instrumental in elucidating the SAR of this fascinating molecule. For instance, replacing the D-2-hydroxyisovalerate moiety with 2-hydroxybutyrate or altering the N-methyl-L-phenylalanine residue to N-methyl-L-3-fluorophenylalanine has provided crucial insights into the structural requirements for its various biological effects.
Structure-Activity Relationship (SAR)
The biological effects of this compound are intrinsically linked to its chemical structure. The nature of the side chains on its core ring dictates its efficacy and mechanism of action across different biological systems.
Anticancer Activity
Beauvericin exhibits significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism involves its ionophoric activity, which leads to a surge in intracellular calcium levels. This calcium influx triggers a cascade of events, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases-9 and -3, culminating in apoptosis.
Several key signaling pathways are modulated by Beauvericin, including the MAPK, JAK/STAT, and NF-κB pathways. In human non-small cell lung cancer A549 cells, for example, BEA induces apoptosis through the MEK1/2-ERK42/44-90RSK signaling pathway.
Key SAR findings for anticancer activity include:
-
Hydroxyisovalerate Moiety : The branched side chain of the D-2-hydroxyisovalerate constituent is critical. Replacing one or more of these moieties with 2-hydroxybutyrate, which has a less branched side chain, results in a marked decrease in both cytotoxicity and the ability to inhibit cancer cell migration (haptotaxis).
-
Amino Acid Moiety : Modifications to the N-methyl-L-phenylalanine residue can enhance cytotoxicity. The substitution with N-methyl-L-3-fluorophenylalanine moieties leads to analogs with increased cytotoxic potency without significantly affecting anti-haptotactic activity. This suggests that cytotoxicity and cell migration inhibition can be modulated independently.
Antimicrobial Activity
Beauvericin demonstrates strong antibacterial activity, particularly against Gram-positive bacteria, and also shows effects against certain fungi and mycobacteria. It is generally inactive against Gram-negative bacteria. Unlike beta-lactam antibiotics, Beauvericin does not target the bacterial cell wall. Its mechanism is believed to involve the disruption of other cellular structures or enzyme systems, leading to membrane depolarization and the inhibition of macromolecule synthesis.
Key SAR findings for antimicrobial activity include:
-
Side Chain Composition : The specific amino acid and hydroxy acid residues are crucial. The N-methyl-L-phenylalanine residue is a key differentiator from the enniatin family of antibiotics and contributes to its distinct bioactivity profile.
-
Synergistic Effects : While Beauvericin alone has limited antifungal activity, its efficacy is dramatically increased when combined with agents like ketoconazole or miconazole. This suggests a potential role in overcoming drug resistance mechanisms in fungi.
Insecticidal Activity
First identified for its potent insecticidal properties, Beauvericin is effective against a broad spectrum of insect pests. It is notably more effective against insects like Aedes aegypti than structurally similar mycotoxins, suggesting a unique mechanism of action. The N-methyl-phenylalanyl residues are thought to be particularly important for this activity. While the precise molecular targets are still under investigation, Beauvericin is known to impact insect cell defenses and gut microbial flora.
Quantitative Data on Biological Activity
The following tables summarize the in vitro activity of this compound and its analogs against various cancer cell lines and microbial strains. This data provides a quantitative basis for understanding the structure-activity relationships discussed.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KB | Oral Carcinoma | 5.76 ± 0.55 | |
| KBv200 | Multidrug-Resistant Oral Carcinoma | 5.34 ± 0.09 | |
| A549 | Non-small Cell Lung Cancer | ~10 (effective concentration) | |
| SH-SY5Y | Neuroblastoma | 10.7 ± 3.7 (24h) | |
| KB-3-1 | Cervical Carcinoma | ~2.0 - 2.5 |
Table 2: Antimicrobial Activity of this compound
| Organism | Type | MIC (µM) | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | 3.91 | |
| Bacillus subtilis | Gram-positive Bacteria | >100 | |
| Clostridium perfringens | Gram-positive Bacteria | 12.5 | |
| Candida albicans | Fungus | >100 | |
| Fusarium graminearum | Fungus | 12.5 | |
| Escherichia coli | Gram-negative Bacteria | >100 |
Key Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of the biological activity of Beauvericin and its analogs. Below are detailed protocols for key assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle : Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
-
Methodology :
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of Beauvericin or its analogs for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation : Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis : Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Apoptosis Detection: TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle : The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs. Cells undergoing apoptosis will exhibit a higher degree of fluorescence.
-
Methodology :
-
Sample Preparation : Prepare cells or tissue sections on slides.
-
Fixation and Permeabilization : Fix the cells with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Reaction : Incubate the samples with the TUNEL reaction mixture containing TdT and labeled dUTPs according to the manufacturer's protocol.
-
Counterstaining : (Optional) Stain the nuclei with a counterstain like DAPI to visualize all cells.
-
Visualization : Analyze the samples using fluorescence microscopy. Apoptotic cells will appear brightly fluorescent.
-
Quantification : The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive cells relative to the total number of cells.
-
Antimicrobial Susceptibility: Broth Microdilution Assay (MIC Determination)
This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle : A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed after a defined incubation period.
-
Methodology :
-
Compound Dilution : Prepare a two-fold serial dilution of Beauvericin or its analogs in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI for fungi, Mueller-Hinton for bacteria).
-
Inoculum Preparation : Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) at a specific concentration (e.g., 1-2 x 10³ yeasts/mL).
-
Inoculation : Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation : Incubate the plates under appropriate conditions (temperature, atmosphere, and duration). For most bacteria, this is 18-24 hours at 37°C; for fungi, it can be 24-72 hours.
-
MIC Determination : The MIC is visually identified as the lowest concentration of the compound at which there is no visible turbidity or growth. Alternatively, absorbance can be measured with a plate reader.
-
Visualizing the Mechanisms and Relationships
To better illustrate the complex interactions and experimental processes involved in SAR studies of this compound, the following diagrams have been generated using Graphviz.
References
- 1. A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beauvericin, a bioactive compound produced by fungi: a short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Beauvericin: chemical and biological aspects and occurrence] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beauvericin, a Bioactive Compound Produced by Fungi: A Short Review [mdpi.com]
- 5. longdom.org [longdom.org]
Beauvericin: A Comprehensive Review of its Biological Activities
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the multifaceted biological activities of Beauvericin (BEA), a cyclic hexadepsipeptide mycotoxin produced by various fungal species, including Beauveria bassiana and several Fusarium species.[1] This document provides a comprehensive overview of its anticancer, antimicrobial, antiviral, and insecticidal properties, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.
Core Biological Activities of Beauvericin
Beauvericin exhibits a broad spectrum of biological effects, making it a compound of significant interest for therapeutic and pesticidal applications.[2][3] Its primary mode of action is often attributed to its ionophoric properties, enabling it to transport cations, particularly calcium (Ca²⁺), across biological membranes, thereby disrupting cellular homeostasis.[4]
Anticancer Activity
Beauvericin has demonstrated potent cytotoxic effects against a variety of cancer cell lines.[5] Its anticancer activity is primarily mediated through the induction of apoptosis. Mechanistically, Beauvericin increases intracellular calcium levels, leading to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of key signaling pathways that culminate in programmed cell death.
Table 1: Anticancer Activity of Beauvericin (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| KB | Human Oral Epidermoid Carcinoma | 5.76 ± 0.55 | |
| KBv200 | Multidrug-Resistant KB | 5.34 ± 0.09 | |
| NCI-H460 | Human Non-Small Cell Lung Cancer | 1.41 | |
| MIA Pa Ca-2 | Human Pancreatic Carcinoma | 1.66 | |
| MCF-7 | Human Breast Cancer | 1.81 | |
| SF-268 | Human CNS Cancer (Glioma) | 2.29 | |
| CT-26 | Murine Colon Carcinoma | ~1.8 (at high density) | |
| SW620 | Human Colon Carcinoma (Metastatic) | 0.7 | |
| HepG2 | Human Hepatocellular Carcinoma | 12.5 ± 0.04 (24h), 7.01 ± 0.05 (48h), 5.5 ± 0.07 (72h) | |
| SH-SY5Y | Human Neuroblastoma | 12 (24h), 3.25 (48h) | |
| SF-9 | Fall Armyworm Ovary | 2.81 | |
| SF-21 | Fall Armyworm Ovary | 6.94 |
Antimicrobial Activity
Beauvericin exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Unlike many antibiotics that target cell wall synthesis, Beauvericin's mechanism is thought to involve the disruption of other cellular organelles or enzyme systems. While its standalone antifungal activity is limited, it has been shown to potentiate the effects of conventional antifungal drugs, such as azoles, by inhibiting multidrug efflux pumps in resistant fungal strains.
Table 2: Antibacterial Activity of Beauvericin (MIC Values)
| Bacterial Strain | Gram Stain | MIC | Reference |
| Staphylococcus aureus | Positive | 3.91 µM | |
| Escherichia coli | Negative | >3.91 µM | |
| Candida albicans | - | >3.91 µM | |
| Mycobacterium tuberculosis | - | 0.8–1.6 mg/mL | |
| Bacillus cereus | Positive | 3.12 µg/mL | |
| Salmonella typhimurium | Negative | 6.25 µg/mL | |
| Bacillus subtilis | Positive | 18.4 - 70.7 µg/mL | |
| Staphylococcus haemolyticus | Positive | 18.4 - 70.7 µg/mL | |
| Pseudomonas lachrymans | Negative | 18.4 - 70.7 µg/mL | |
| Agrobacterium tumefaciens | Negative | 18.4 - 70.7 µg/mL | |
| Xanthomonas vesicatoria | Negative | 18.4 - 70.7 µg/mL |
Table 3: Antifungal Potentiating Activity of Beauvericin
| Fungal Strain | Antifungal Agent | Effect of Beauvericin | Reference |
| Fluconazole-resistant Candida albicans | Miconazole | Decreased IC₅₀ from 1.3 µM to 0.25-0.31 µM | |
| Azole-resistant Candida isolates | Azoles | Abrogates resistance |
Antiviral Activity
Beauvericin has shown promising antiviral activity, notably against the Human Immunodeficiency Virus Type 1 (HIV-1). It acts as an inhibitor of the HIV-1 integrase enzyme, which is crucial for the integration of the viral genome into the host cell's DNA.
Table 4: Antiviral Activity of Beauvericin
| Virus | Target | IC₅₀ | Reference |
| HIV-1 | Integrase | 1.9 µM |
Insecticidal Activity
Beauvericin was initially discovered for its insecticidal properties. It is toxic to a wide range of insects, and its mechanism of action is likely related to its ability to disrupt ion balance in insect cells.
Table 5: Insecticidal Activity of Beauvericin
| Insect Species | Activity Metric | Value | Reference |
| Tetranychus urticae (Two-spotted spider mite) | LC₅₀ | 0.9887 ppm (24h), 0.4653 ppm (48h) | |
| Spodoptera frugiperda | Cytotoxicity | High |
Key Signaling Pathways Modulated by Beauvericin
The biological effects of Beauvericin are intricately linked to its ability to modulate several key intracellular signaling pathways.
Intracellular Calcium Signaling
A primary mechanism of Beauvericin's action is the disruption of intracellular calcium homeostasis. As an ionophore, it facilitates the influx of extracellular Ca²⁺ into the cytoplasm, leading to a sustained elevation of intracellular calcium levels. This calcium overload triggers downstream events, including mitochondrial stress and the activation of apoptotic pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Beauvericin has been shown to modulate the MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis. In some cancer cells, Beauvericin can activate the MEK1/2-ERK42/44-90RSK signaling cascade, leading to apoptosis.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
Beauvericin can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. It has been shown to prevent the nuclear translocation of the p65 and p50 subunits of NF-κB, thereby downregulating the expression of pro-inflammatory and anti-apoptotic genes.
References
- 1. Nuclear factor kappa B (NF‐κB) translocation [bio-protocol.org]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beauvericin, a Bioactive Compound Produced by Fungi: A Short Review [mdpi.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Search for Cell Motility and Angiogenesis Inhibitors with Potential Anticancer Activity: Beauvericin and Other Constituents of Two Endophytic Strains of Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Toxicological Profile of Beauvericin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beauvericin A (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various fungal species, including Beauveria bassiana and several Fusarium species.[1][2] Its presence as a contaminant in cereals and other agricultural products has raised concerns regarding its potential risks to human and animal health.[1][3] In vitro studies have been instrumental in elucidating the toxicological properties of BEA, revealing a spectrum of activities including cytotoxicity, genotoxicity, induction of oxidative stress, and apoptosis.[4] This technical guide provides an in-depth overview of the in vitro toxicological profile of this compound, summarizing key quantitative data, detailing experimental protocols for major assays, and visualizing the molecular pathways implicated in its toxicity. The primary mechanism of BEA's action is attributed to its ionophoric properties, which disrupt cellular ion homeostasis, particularly by increasing intracellular calcium (Ca2+) concentrations. This influx of Ca2+ triggers a cascade of downstream events, leading to mitochondrial dysfunction, oxidative stress, and ultimately, cell death.
Cytotoxicity
This compound has demonstrated potent cytotoxic effects across a wide range of mammalian cell lines. The primary mechanism of its cytotoxicity is linked to its ability to form channels in cellular membranes, leading to an uncontrolled influx of ions, particularly Ca2+, which disrupts cellular homeostasis and triggers apoptotic pathways.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a common measure of the cytotoxic potential of a compound. The IC50 values for this compound vary depending on the cell line, exposure time, and the specific assay used. A summary of reported IC50 values is presented in Table 1.
| Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| Caco-2 | MTT | 24 | 20.62 ± 6.9 | |
| Caco-2 | MTT | 48 | 12.75 ± 4.8 | |
| Caco-2 | Not Specified | Not Specified | 3.9 ± 0.7 | |
| HT-29 | MTT | 24 | 15.00 ± 6.9 | |
| HT-29 | MTT | 48 | 9.75 ± 4.4 | |
| SH-SY5Y | MTT | 24 | 12 | |
| SH-SY5Y | MTT | 48 | 3.25 | |
| N87 | Not Specified | Not Specified | 27.5 ± 0.7 | |
| SF-9 | Trypan Blue | 4 | 85 | |
| SF-9 | Trypan Blue | 24 | 10 | |
| SF-9 | Trypan Blue | 72 | 2.5 | |
| SF-9 | Trypan Blue | 120 | 2.5 | |
| IPEC-J2 | Flow Cytometry | 24 | ~10 (complete disruption) |
Table 1: Cytotoxicity of this compound in various cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Genotoxicity
The genotoxic potential of this compound has been investigated using various in vitro assays. While some earlier studies suggested genotoxic effects, more recent and comprehensive evaluations by the European Food Safety Authority (EFSA) concluded that BEA is devoid of genotoxic potential. However, it is acknowledged that BEA can indirectly contribute to DNA damage through the induction of oxidative stress.
Quantitative Genotoxicity Data
Studies have assessed DNA damage through methods like the Comet assay and micronucleus test.
| Cell Line | Assay | Concentration (µM) | Observation | Reference |
| Caco-2 | Comet Assay | 12.0 | DNA damage observed | |
| CHO-K1 | Not Specified | 12.0 | DNA damage observed | |
| Human Lymphocytes | Chromosomal Aberrations | 5 and 10 | Significant increase | |
| Human Lymphocytes | Sister-Chromatid Exchanges | 5 and 10 | Significant increase | |
| Human Lymphocytes | Micronuclei | 5 and 10 | Significant increase | |
| Mammalian cell lines | Micronucleus & Chromosome Aberration | Not Specified | No convincing evidence of induction | |
| Mammalian cell lines | Comet Assay | Not Specified | No increase in DNA strand breaks |
Table 2: Genotoxicity of this compound in various cell lines.
Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Cells of interest
-
This compound stock solution
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with analysis software
Procedure:
-
Cell Preparation: Harvest and resuspend cells to obtain a single-cell suspension.
-
Slide Preparation: Coat microscope slides with NMPA.
-
Embedding: Mix the cell suspension with LMPA and layer it onto the pre-coated slides.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).
Oxidative Stress
This compound is known to induce the generation of reactive oxygen species (ROS), leading to oxidative stress within the cell. This oxidative stress is a key contributor to its cytotoxic and other toxicological effects.
Quantitative Oxidative Stress Data
The production of ROS and the subsequent lipid peroxidation can be quantified.
| Cell Line | Parameter | Concentration (µM) | Observation | Reference |
| Caco-2 | ROS Production | Not Specified | Two-fold higher after 120 min | |
| Caco-2 | Malondialdehyde (MDA) Production | 1.5 | 120% increase | |
| Caco-2 | Malondialdehyde (MDA) Production | 3.0 | 207% increase | |
| Caco-2 | Reduced Glutathione (GSH) | Not Specified | 31% decrease |
Table 3: Oxidative stress induced by this compound.
Experimental Protocol: DCFH-DA Assay for Intracellular ROS
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS.
Materials:
-
Cells of interest
-
This compound stock solution
-
DCFH-DA stock solution
-
Serum-free medium
-
96-well black plate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate and allow them to adhere.
-
DCFH-DA Loading: Wash the cells and incubate them with DCFH-DA working solution (typically 10-25 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells to remove excess probe.
-
Treatment: Add this compound at various concentrations to the cells.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. Measurements can be taken at different time points to assess the kinetics of ROS production.
Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in various cell lines. The apoptotic process is primarily initiated through the intrinsic (mitochondrial) pathway, which is triggered by cellular stress, including the increase in intracellular Ca2+ and oxidative stress.
Quantitative Apoptosis Data
Apoptosis is often quantified by measuring the externalization of phosphatidylserine and the activation of caspases.
| Cell Line | Parameter | Concentration (µM) | Observation | Reference |
| Caco-2 | Mitochondrial Membrane Potential | 1.5 | Loss from 2% to 95% after 72h | |
| Caco-2 | Mitochondrial Membrane Potential | 3.0 | Loss from 10% to 80% after 72h | |
| Caco-2 | Early Apoptotic & Apoptotic/Necrotic Cells | 3.0 and 12.5 | Increase after 24h | |
| CCRF-CEM | Nuclear Fragmentation & Apoptotic Bodies | 1-10 | Significant increase after 24h | |
| A549 | Bax and p-Bad | Not Specified | Upregulation | |
| A549 | p-Bcl-2 | Not Specified | Downregulation | |
| A549 | Caspase-3 | Not Specified | Activation | |
| A375SM | Fas and DR5 | Not Specified | Upregulation | |
| A375SM | Bcl-2 and Bcl-xL | Not Specified | Downregulation | |
| A375SM | Bax | Not Specified | Increase |
Table 4: Apoptotic effects of this compound.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways
This compound influences several key cellular signaling pathways, which are central to its toxic effects. The primary trigger is the disruption of Ca2+ homeostasis, which then activates downstream cascades.
Calcium Signaling and Mitochondrial Pathway of Apoptosis
The ionophoric nature of BEA leads to a significant influx of extracellular Ca2+ into the cytosol. This overload of intracellular Ca2+ is taken up by the mitochondria, leading to mitochondrial swelling, a decrease in the mitochondrial membrane potential (ΔΨm), and the opening of the mitochondrial permeability transition pore (mPTP). This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, and subsequently the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.
MAPK and NF-κB Signaling Pathways
This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. The MAPK family, including ERK, JNK, and p38, are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In some contexts, BEA can suppress the activation of MAPKs like ERK, JNK, and p38. The NF-κB pathway is a key regulator of the inflammatory response. BEA has been reported to inhibit the NF-κB pathway by preventing the nuclear translocation of its subunits, p65 and p50.
Conclusion
The in vitro toxicological profile of this compound is characterized by its potent cytotoxicity, which is primarily driven by its ionophoric activity leading to an increase in intracellular calcium, subsequent oxidative stress, and the induction of apoptosis via the mitochondrial pathway. While its genotoxic potential is not considered a primary concern based on recent comprehensive assessments, its ability to indirectly cause DNA damage through oxidative stress warrants consideration. This compound also modulates key signaling pathways, including the MAPK and NF-κB cascades, which contributes to its overall toxicological effects. This technical guide provides a consolidated resource for researchers and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms underlying the in vitro toxicity of this compound. Further research is necessary to fully elucidate the complex interplay of these mechanisms and to translate these in vitro findings to in vivo toxicological outcomes.
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]
Methodological & Application
LC-MS/MS method for Beauvericin A quantification
An LC-MS/MS method for the quantification of Beauvericin A is a critical tool for researchers in food safety, agriculture, and drug development. Beauvericin, a mycotoxin produced by various Fusarium species, contaminates cereals and other agricultural products, posing a potential health risk to humans and animals.[1] Its cytotoxic, insecticidal, and antimicrobial properties also make it a compound of interest in pharmacological studies.[2] This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The methodology is based on a robust extraction procedure followed by analysis using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity for complex matrices.[3]
Experimental Protocols
This section details the necessary steps for sample preparation, and the instrumental conditions for LC-MS/MS analysis.
Sample Preparation (QuEChERS Method)
This protocol is adapted for solid matrices like cereals and animal feed.[4]
-
Homogenization: Weigh 5 g of a homogenized and finely ground sample into a 50 mL polypropylene centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile/water (84:16, v/v).[5]
-
Vortex vigorously for 1 minute to ensure the entire sample is wetted.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 2 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 300 mg MgSO₄ and 100 mg of a C18 sorbent.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes.
-
Filtration and Analysis: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
Liquid Chromatography (LC) Conditions
-
LC System: An ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reverse-phase C18 column (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm) is recommended.
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 5 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution:
-
Start at 5% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions (5% B) and equilibrate for 3 minutes.
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode (ESI+).
-
Key Parameters:
-
Capillary Voltage: 3.80 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Quantitative data and mass spectrometric parameters are summarized in the tables below.
Table 1: Optimized Mass Spectrometric Parameters for this compound
| Compound | Precursor Ion [M+NH₄]⁺ (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (CE) (eV) | Declustering Potential (DP) (V) |
| This compound | 802.5 | 262.2 | 524.4 | 25 | 80 |
Note: Parameters such as CE and DP may require optimization on the specific instrument used. The ammonium adduct ([M+NH₄]⁺) is often selected as the precursor ion as it can provide a higher signal intensity compared to the protonated molecule.
Table 2: Summary of Method Validation Data
| Parameter | Result | Matrix |
| Linearity (R²) | 0.991 - 0.999 | Biological Fluids, Cereals |
| Limit of Quantification (LOQ) | 5 - 40 ng/L | Urine & Plasma |
| 0.2 - 13 µg/kg | Grains & Maize | |
| Recovery | 76% - 120% | Various |
| Precision (Intra-day RSD) | < 18% | Biological Fluids |
| Precision (Inter-day RSD) | < 21% | Biological Fluids |
| Precision (Repeatability RSD) | < 15% | Cereals & Feed |
The validation results demonstrate that the method is linear, sensitive, accurate, and precise for the quantification of this compound in various complex matrices.
Mandatory Visualization
The following diagram illustrates the complete analytical workflow for this compound quantification.
Caption: Experimental workflow from sample preparation to data analysis.
References
- 1. Evaluation of Emerging Fusarium mycotoxins beauvericin, Enniatins, Fusaproliferin and Moniliformin in Domestic Rice in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Efficiency Extraction of Beauvericin A from Grain Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, which are common pathogens of cereal crops.[1][2] Consequently, BEA is a frequent contaminant in grains such as wheat, corn, and rice.[3][4] Its cytotoxic, apoptotic, and ionophoric properties pose potential health risks to humans and animals, necessitating sensitive and reliable methods for its detection and quantification in food and feed. This application note provides detailed protocols for two effective methods for extracting Beauvericin A from grain samples: the modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach and a classic Solid-Liquid Extraction (SLE) followed by cleanup.
Quantitative Data Summary
The efficiency of an extraction protocol is determined by its recovery rate and its limits of detection (LOD) and quantification (LOQ). The following tables summarize performance data from various validated methods for this compound extraction in grain matrices.
Table 1: Recovery Rates of this compound from Various Grain Matrices
| Matrix | Extraction Method | Analytical Technique | Average Recovery (%) |
|---|---|---|---|
| Grain | Acetonitrile-Water Extraction | LC-MS/MS | 99 - 115 |
| Wheat | Solid-Phase Extraction (SPE) | UPLC-MS/MS | 100.5 - 126.0 |
| Rice | Solvent Extraction | LC-MS/MS | 94 - 111 |
| Corn | Solid-Liquid Extraction | HPLC | 82.6 |
| Animal Feed | QuEChERS | LC-MS/MS | 86 - 98 |
| Pasta & Baby Food | Liquid Phase Dispersion | LC-MS/MS | 85 - 99 |
Table 2: Method Detection and Quantification Limits for this compound in Grain
| Matrix | Analytical Technique | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
|---|---|---|---|
| Wheat | UPLC-MS/MS | 0.08 | 0.26 |
| Grain | LC-MS/MS | 3.0 | 10.0 |
| Animal Feed | LC-MS/MS | 0.2 - 1.0 | 1.0 - 5.0 |
| Pasta & Baby Food | LC-MS/MS | - | 1.0 - 10.0 |
| Corn | HPLC | 50.0 | - |
Experimental Protocols
Two primary methods are detailed below. The QuEChERS method is recommended for its speed and efficiency, while the SLE method is a robust alternative.
Protocol 1: QuEChERS Method
This method is adapted from established protocols for multi-mycotoxin analysis in wheat and other grain products. It utilizes a simple extraction and partitioning step followed by a dispersive solid-phase extraction (dSPE) for cleanup.
A. Materials and Reagents
-
Homogenized and ground grain sample
-
Deionized water
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE sorbents: C18 (end-capped) and anhydrous MgSO₄
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes (for dSPE)
-
High-speed centrifuge
-
Vortex mixer
B. Extraction Procedure
-
Weigh 5 g of the homogenized grain sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water to the tube, vortex briefly, and let the sample hydrate for 15 minutes.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Immediately cap the tube tightly and shake vigorously on a vortex mixer for 1-2 minutes to ensure the salts do not agglomerate.
-
Centrifuge the tube at ≥4000 x g for 5 minutes at 5°C to induce phase separation.
C. Dispersive SPE (dSPE) Cleanup
-
Carefully transfer the upper acetonitrile layer (supernatant) to a 15 mL tube containing 900 mg of anhydrous MgSO₄ and 300 mg of C18 sorbent.
-
Cap the tube and vortex for 30-60 seconds.
-
Centrifuge at ≥1500 x g for 2 minutes.
-
The resulting supernatant is the final extract. Filter it through a 0.22 µm syringe filter into an autosampler vial for analysis, typically by LC-MS/MS.
References
- 1. Identification and Production of Beauvericin by Fusarium subglutinansand F. sacchari from Sugarcane | Engormix [en.engormix.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Evaluation of Emerging Fusarium mycotoxins beauvericin, Enniatins, Fusaproliferin and Moniliformin in Domestic Rice in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: HPLC Analysis for Purity Assessment of Beauvericin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beauvericin A is a cyclic hexadepsipeptide mycotoxin produced by various fungal species, including Fusarium and Beauveria. It has garnered significant interest in the scientific community due to its diverse biological activities, which include insecticidal, antimicrobial, and cytotoxic properties. As research into its potential therapeutic applications progresses, ensuring the purity of this compound is paramount for accurate and reproducible experimental results.
This application note provides a detailed protocol for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described reverse-phase HPLC method is designed to be a robust and reliable tool for quantifying this compound and identifying potential impurities.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. These solutions will be used to construct a calibration curve.
Sample Preparation
-
Accurately weigh the this compound sample to be tested.
-
Dissolve the sample in methanol to obtain a nominal concentration of 100 µg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Conditions
| Parameter | Recommended Setting |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Data Presentation: Method Validation Summary
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following table summarizes typical performance characteristics for a validated method for this compound purity assessment.
| Validation Parameter | Typical Performance Characteristic |
| Linearity (R²) | > 0.999 |
| Range | 10 - 200 µg/mL |
| Limit of Detection (LOD) | ~ 1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | |
| - Repeatability | < 1.0% |
| - Intermediate Precision | < 2.0% |
| Specificity | No interference from blank at the retention time of this compound |
Purity Calculation
The purity of the this compound sample is calculated based on the area normalization method from the chromatogram of the sample solution.
% Purity = (Area of this compound peak / Total area of all peaks) x 100
Impurity Profiling
For a comprehensive purity assessment, a stability-indicating method should be developed. This involves subjecting the this compound sample to forced degradation conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. The HPLC method should then be capable of separating this compound from all generated impurities. While specific degradation products for this compound are not extensively documented in public literature, this approach ensures that the method can accurately measure the purity in the presence of potential degradants that may form during manufacturing or storage.
Visualizations
Caption: Experimental workflow for this compound purity assessment by HPLC.
Caption: Logical relationship of the HPLC method development and application process.
Application Notes and Protocols for Cell-Based Assays Measuring Beauvericin A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beauvericin A (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various fungal species, notably Fusarium and Beauveria bassiana.[1][2] Its presence as a contaminant in grains and feed poses a potential risk to human and animal health.[1][3][4] Beyond its toxicological significance, BEA has garnered interest for its potential therapeutic applications, including anticancer, antibacterial, and insecticidal activities. The cytotoxic effects of this compound are a focal point of research, underpinning both its toxicity concerns and therapeutic potential.
The primary mechanism of BEA-induced cytotoxicity is its ionophoric nature, leading to the disruption of ion homeostasis, particularly by increasing intracellular calcium (Ca2+) concentrations. This influx of Ca2+ triggers a cascade of cellular events, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, the induction of apoptosis (programmed cell death). Understanding and quantifying the cytotoxic effects of this compound are crucial for risk assessment and for the development of any potential therapeutic applications. This document provides detailed protocols for a panel of cell-based assays to measure this compound cytotoxicity, along with a summary of reported cytotoxic concentrations and an overview of the key signaling pathways involved.
Mechanisms of this compound Cytotoxicity
This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily initiated by its ability to form channels in cellular membranes, leading to an influx of cations, most notably Ca2+. This disruption of calcium homeostasis is a central event that triggers downstream signaling pathways culminating in cell death.
Key events in this compound-induced cytotoxicity include:
-
Disruption of Ion Homeostasis: As an ionophore, BEA facilitates the transport of cations across biological membranes, leading to a significant increase in intracellular Ca2+ levels.
-
Induction of Oxidative Stress: The elevated intracellular Ca2+ can lead to mitochondrial stress and the overproduction of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: this compound can directly impact mitochondria, leading to a loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c.
-
Induction of Apoptosis: The culmination of these events is the activation of the apoptotic cascade. The release of cytochrome c activates caspase cascades, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
Quantitative Cytotoxicity Data for this compound
The cytotoxic potency of this compound, typically expressed as the half-maximal inhibitory concentration (IC50), varies depending on the cell line, exposure time, and the specific assay used. The following table summarizes reported IC50 values for this compound in various cell lines.
| Cell Line | Cell Type | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| Caco-2 | Human colon adenocarcinoma | MTT | 24 | 20.6 ± 6.9 | |
| Caco-2 | Human colon adenocarcinoma | MTT | 48 | 4.3 ± 1.5 | |
| Caco-2 | Human colon adenocarcinoma | MTT | 72 | 1.9 ± 0.7 | |
| CCRF-CEM | Human acute lymphoblastic leukemia | Not Specified | 24 | 1-10 (dose-dependent effects observed) | |
| U-937 | Human monocytic lymphoma | Trypan Blue | 24 | ~30 | |
| HL-60 | Human promyelocytic leukemia | Trypan Blue | 24 | ~15 | |
| CT-26 | Murine colon carcinoma | MTT | 72 | ~1.8 | |
| NIH/3T3 | Murine embryonic fibroblast | MTT | 72 | ~9.4 | |
| GHA | Human Astrocyte | Not Specified | Not Specified | 2.5-15 (concentration-dependent cytotoxicity) | |
| T47D | Human breast cancer | MTT | Not Specified | 112.2 µg/mL | |
| BEAS-2B | Human normal airway | Not Specified | 48 | See Reference | |
| HEK | Human normal keratinocytes | Not Specified | 48 | See Reference | |
| HEPG2 | Human liver | Not Specified | 48 | See Reference | |
| HUVEC | Human normal vascular endothelial | Not Specified | 48 | See Reference | |
| N87 | Human gastric | Not Specified | 48 | See Reference |
Experimental Protocols
Here, we provide detailed protocols for three common cell-based assays to assess the cytotoxicity of this compound: the MTT assay for cell viability, the Neutral Red Uptake assay for lysosomal integrity, and the Lactate Dehydrogenase (LDH) assay for membrane integrity. Additionally, a protocol for assessing apoptosis using Annexin V/Propidium Iodide staining is included.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (BEA) stock solution (in a suitable solvent like DMSO or ethanol)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
BEA Treatment: Prepare serial dilutions of BEA in complete culture medium from the stock solution. Remove the seeding medium from the wells and add 100 µL of the various BEA concentrations (and a vehicle control) to the respective wells. It is recommended to perform each treatment in triplicate.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control (set as 100% viability). Plot the results as a dose-response curve to determine the IC50 value.
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of healthy cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (BEA) stock solution
-
96-well flat-bottom plates
-
Neutral Red solution (e.g., 0.33 g/L in ultrapure water)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Medium Removal: After the BEA incubation period, discard the medium from all wells.
-
Neutral Red Incubation: Add 100 µL of the Neutral Red solution to each well and incubate for 1-2 hours at 37°C and 5% CO2.
-
Washing: Discard the Neutral Red solution and rinse the cells with 150 µL of DPBS.
-
Destaining: Add 150 µL of the destain solution to each well to extract the dye from the lysosomes.
-
Absorbance Measurement: Shake the plate for a few minutes to ensure complete solubilization of the dye. Measure the absorbance at approximately 540 nm.
-
Data Analysis: Calculate the percentage of viable cells for each treatment compared to the control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
Materials:
-
Target cell line
-
Complete cell culture medium (serum-free medium is often recommended during the assay)
-
This compound (BEA) stock solution
-
96-well flat-bottom plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit for positive control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include wells for a "Total LDH Activity" positive control.
-
Sample Collection: After incubation, centrifuge the plate if working with suspension cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Positive Control: To the "Total LDH Activity" wells, add 10 µL of Lysis Buffer, and incubate as recommended by the kit manufacturer to induce complete cell lysis. Collect the supernatant as in the previous step.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the kit's instructions.
-
Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Solution: Add 50 µL of the stop solution (if provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and the maximum release (lysis buffer-treated cells).
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (BEA) stock solution
-
6-well plates or culture flasks
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of BEA for the appropriate time.
-
Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in this compound cytotoxicity and the general experimental workflows for the described assays.
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. In vitro mechanisms of Beauvericin toxicity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin [frontiersin.org]
Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of Beauvericin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beauvericin A, a cyclic hexadepsipeptide mycotoxin produced by various fungal species, has garnered significant interest for its diverse biological activities, including its potential as an antifungal agent.[1][2] These application notes provide a comprehensive overview of the in vitro antifungal susceptibility testing of this compound, including detailed experimental protocols based on established standards, a summary of its antifungal activity, and an exploration of its known mechanisms of action.
Data Presentation: Antifungal Activity of this compound
The in vitro antifungal activity of this compound has been evaluated against various fungal pathogens. While it exhibits some intrinsic antifungal properties, its most notable characteristic is its potent synergistic activity with other antifungal drugs, particularly azoles.[2][3][4]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans
| Fungal Species | MIC (µM) | MIC (µg/mL) | Reference |
| Candida albicans | 3.91 | ~3.07 |
Note: The molecular weight of this compound (C₄₅H₅₇N₃O₉) is approximately 783.9 g/mol . Conversion from µM to µg/mL is an approximation.
Table 2: Synergistic Antifungal Activity of this compound with Azoles
| Fungal Species | Antifungal Agent | This compound Concentration | Observation | Reference |
| Azole-resistant Candida albicans | Fluconazole | 20 µg/mL | Abrogation of fluconazole resistance | |
| Azole-resistant Candida glabrata | Fluconazole | 20 µg/mL | Abrogation of fluconazole resistance | |
| Candida albicans (fluconazole-resistant) | Miconazole | Not specified | Potentiation of miconazole activity | |
| Candida parapsilosis | Ketoconazole | 0.5 mg/kg | Remarkable synergistic antifungal activity |
Experimental Protocols
The following protocols for in vitro antifungal susceptibility testing of this compound are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and general principles applicable to filamentous fungi.
Protocol 1: Broth Microdilution MIC Assay for Yeasts (e.g., Candida albicans)
This method determines the minimum inhibitory concentration (MIC) of this compound against yeast isolates.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Yeast isolate (e.g., Candida albicans)
-
Sabouraud Dextrose Agar (SDA)
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Vortex mixer
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilute in RPMI 1640 medium to create a working stock solution.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final inoculum size of 1-5 x 10³ CFU/mL.
-
-
Microtiter Plate Preparation:
-
Perform serial twofold dilutions of the this compound working stock solution in the 96-well plate with RPMI 1640 medium to achieve a range of desired concentrations.
-
Add 100 µL of the standardized yeast inoculum to each well containing the serially diluted this compound.
-
Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by reading the optical density at 490 nm.
-
Protocol 2: Checkerboard Assay for Synergistic Activity
This assay evaluates the synergistic effect of this compound with other antifungal agents (e.g., fluconazole).
Procedure:
-
Prepare serial twofold dilutions of this compound along the rows of a 96-well plate.
-
Prepare serial twofold dilutions of the second antifungal agent (e.g., fluconazole) along the columns of the same plate.
-
Inoculate the plate with the standardized fungal suspension as described in Protocol 1.
-
Incubate the plate and determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Signaling Pathways and Mechanisms of Action
This compound exerts its antifungal effects through a multi-targeted approach, primarily involving the disruption of cellular homeostasis and signaling pathways.
Inhibition of TORC1 Signaling Pathway
This compound has been shown to inhibit the Target of Rapamycin Complex 1 (TORC1) signaling pathway in fungi like Candida albicans. TORC1 is a central regulator of cell growth, proliferation, and stress responses. By inhibiting TORC1, this compound disrupts these essential cellular processes, contributing to its antifungal effect.
Figure 1. Inhibition of the TORC1 signaling pathway by this compound.
Induction of Calcium-Mediated Apoptosis
A key mechanism of this compound's cytotoxicity is its ability to act as an ionophore, disrupting calcium homeostasis. It facilitates the influx of extracellular calcium (Ca²⁺) into the fungal cell, leading to a rapid increase in intracellular calcium concentration. This calcium overload triggers a cascade of events, including mitochondrial dysfunction and the activation of apoptotic pathways, ultimately leading to programmed cell death.
Figure 2. Calcium-mediated apoptosis induced by this compound.
Inhibition of Multidrug Efflux Pumps
In synergistic interactions, this compound has been shown to inhibit the function of multidrug efflux pumps, such as Cdr1 in Candida albicans. These pumps are often responsible for the resistance of fungal cells to azole antifungals. By blocking these pumps, this compound increases the intracellular concentration of the co-administered antifungal, restoring its efficacy.
Experimental Workflow
The general workflow for determining the in vitro antifungal susceptibility of this compound is outlined below.
Figure 3. General workflow for antifungal susceptibility testing.
Conclusion
This compound demonstrates interesting in vitro antifungal properties, particularly its ability to synergize with existing antifungal drugs and overcome resistance mechanisms. The provided protocols, based on established CLSI and EUCAST guidelines, offer a framework for the standardized evaluation of its antifungal activity. Further research into its efficacy against a broader range of fungal pathogens and a more detailed elucidation of its signaling pathway interactions will be crucial for its potential development as a therapeutic agent.
References
- 1. Isolation and Identification of the Antimicrobial Agent Beauvericin from the Endophytic Fusarium oxysporum 5-19 with NMR and ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Beauvericin Potentiates Azole Activity via Inhibition of Multidrug Efflux, Blocks Candida albicans Morphogenesis, and Is Effluxed via Yor1 and Circuitry Controlled by Zcf29 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Production of Beauvericin A by Fusarium: A Detailed Guide to Fermentation Conditions and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the production of Beauvericin A, a cyclic hexadepsipeptide mycotoxin with significant insecticidal, antimicrobial, and cytotoxic activities, through fermentation of Fusarium species. This guide is intended to support research and development efforts in academia and the pharmaceutical industry.
Introduction
This compound is a secondary metabolite produced by various species of the fungal genus Fusarium, including F. proliferatum, F. subglutinans, F. oxysporum, and F. redolens.[1][2] Its unique biological activities have garnered interest for its potential applications in medicine and agriculture. The production of this compound is intricately linked to the fermentation conditions, which must be precisely controlled to maximize yield and purity. This guide outlines the optimal fermentation parameters, provides step-by-step experimental protocols, and illustrates the key biosynthetic and regulatory pathways.
Optimal Fermentation Conditions for this compound Production
The yield of this compound is highly dependent on the composition of the culture medium and the physical parameters of the fermentation process. Key factors include carbon and nitrogen sources, pH, temperature, aeration, and agitation.
Media Composition
The selection of appropriate carbon and nitrogen sources is critical for both fungal growth and the synthesis of this compound.
| Media Component | Optimal Source/Concentration | Fusarium Species Example | Reference |
| Carbon Source | Glucose (49.0 g/L) | F. redolens Dzf2 | [3] |
| Organic Nitrogen Source | Peptone (13.0 g/L) | F. redolens Dzf2 | [3] |
| Inorganic Nitrogen Source | Sodium Nitrate (NaNO₃) | General | [4] |
Physical Parameters
Precise control of pH, temperature, aeration, and agitation is crucial for maximizing this compound production in submerged fermentation.
| Parameter | Optimal Value/Range | Notes | Reference |
| pH | 6.6 | Optimized for F. redolens Dzf2. | |
| Temperature | 25-28 °C | General range for many Fusarium species. | |
| Agitation (Shake Flask) | 150 rpm | Commonly used for submerged culture in flasks. | |
| Aeration | General Guidance: Maintain adequate dissolved oxygen (DO) levels. Specific rates are strain and bioreactor dependent. | High aeration can be beneficial for the production of some Fusarium secondary metabolites. | |
| Agitation (Bioreactor) | General Guidance: Dependent on bioreactor geometry and scale. Start with lower speeds and increase as needed to ensure mixing without causing excessive shear stress. | Increased agitation can positively impact antibiotic productivity. |
Experimental Protocols
This section provides detailed protocols for the production, extraction, and quantification of this compound from Fusarium cultures.
Protocol 1: Inoculum Preparation
A high-quality inoculum is essential for successful fermentation.
-
Strain Activation: Streak a cryopreserved culture of the desired Fusarium species onto a Potato Dextrose Agar (PDA) plate.
-
Incubation: Incubate the plate at 25-28 °C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.
-
Spore Suspension Preparation:
-
Add 10 mL of sterile saline solution (0.89% NaCl) containing a drop of Tween 20 to the mature PDA plate.
-
Gently scrape the surface of the agar with a sterile loop or spreader to dislodge the spores.
-
Transfer the resulting spore suspension to a sterile tube.
-
-
Spore Concentration Adjustment:
-
Vortex the spore suspension to ensure homogeneity.
-
Measure the optical density (OD) of the suspension at 530 nm. Adjust the concentration with sterile saline to achieve a desired OD, typically between 0.08 and 0.1.
-
Protocol 2: Submerged Fermentation (Shake Flask)
This protocol is suitable for small-scale production and optimization studies.
-
Media Preparation: Prepare the desired liquid fermentation medium (e.g., Czapek medium or optimized medium from the table above) in Erlenmeyer flasks. A typical composition is Glucose (30 g/L), NaNO₃ (3 g/L), K₂HPO₄ (1 g/L), KCl (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), and FeSO₄ (0.01 g/L).
-
Sterilization: Autoclave the flasks containing the medium at 121 °C for 15-20 minutes.
-
Inoculation: Inoculate the sterilized medium with the prepared spore suspension to a final concentration of 1% (v/v).
-
Incubation: Incubate the flasks on a rotary shaker at 150 rpm and 25-28 °C for 10-14 days.
Protocol 3: Extraction of this compound
This compound is an intracellular metabolite, requiring extraction from the fungal biomass.
-
Biomass Separation: After fermentation, separate the fungal mycelia from the culture broth by filtration through cheesecloth or a similar filter.
-
Drying: Dry the collected biomass to a constant weight.
-
Extraction:
-
Immerse the dried biomass in a solvent mixture of acetonitrile and water (90:10 v/v).
-
Sonciate the mixture twice for 15 minutes to lyse the cells and facilitate extraction.
-
Filter the mixture to separate the extract from the solid biomass.
-
-
Purification:
-
Transfer the filtrate to a separating funnel and add an equal volume of heptane. Shake vigorously and allow the layers to separate. Discard the upper heptane layer.
-
Evaporate the lower aqueous layer to dryness using a rotary evaporator.
-
Dissolve the dried residue in a mixture of methanol and water (60:40 v/v) and extract twice with dichloromethane.
-
Collect the lower dichloromethane phase, which contains the this compound, and evaporate to dryness.
-
-
Final Preparation: Dissolve the final dried residue in a known volume of a suitable solvent (e.g., acetonitrile or methanol) for quantification.
Protocol 4: Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the accurate quantification of this compound.
-
Instrumentation: Use an HPLC system equipped with a C18 column and a UV or mass spectrometry (MS) detector.
-
Mobile Phase: A common mobile phase is an isocratic mixture of acetonitrile, methanol, and ammonium acetate.
-
Standard Curve Preparation: Prepare a series of standard solutions of pure this compound (available commercially) at known concentrations (e.g., 15.6, 31.25, 62.5, 125, 250, and 500 µg/mL).
-
Analysis:
-
Inject a fixed volume (e.g., 20 µL) of each standard and the extracted sample onto the HPLC column.
-
Record the peak area corresponding to this compound for each run. The retention time for this compound is typically around 9.1 minutes under standard conditions.
-
-
Quantification: Construct a standard curve by plotting the peak area versus the concentration of the this compound standards. Use the equation of the line to calculate the concentration of this compound in the extracted sample.
Biosynthesis and Regulatory Pathways
Understanding the molecular pathways governing this compound production can aid in the development of strategies for strain improvement and yield enhancement.
This compound Biosynthesis Pathway
This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) mechanism. The key enzyme, Beauvericin Synthetase, catalyzes the condensation of three molecules of D-α-hydroxyisovaleric acid and three molecules of N-methyl-L-phenylalanine in an alternating fashion to form the cyclic hexadepsipeptide.
Caption: Biosynthesis of this compound from precursors.
Regulatory Signaling Pathways
The production of this compound is regulated by complex signaling networks within the fungal cell. The Mitogen-Activated Protein Kinase (MAPK) and Calcium/Calmodulin (Ca²⁺/CaM) signaling pathways are known to play significant roles in modulating the expression of genes involved in secondary metabolism in Fusarium.
Caption: Regulation of this compound production.
Experimental Workflow
The overall process for this compound production and analysis follows a systematic workflow from strain selection to final quantification.
Caption: Workflow for this compound production.
References
Application Notes and Protocols: Beauvericin A as a Potential Anticancer Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various fungi, including Beauveria bassiana and several Fusarium species.[1][2] While initially recognized for its insecticidal and antimicrobial properties, a growing body of evidence highlights its potential as a potent anticancer agent.[1][3][4] Beauvericin exhibits cytotoxic effects against a wide range of cancer cell lines and has demonstrated tumor growth inhibition in preclinical animal models. Its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) through multiple complex cellular mechanisms. These notes provide a comprehensive overview of Beauvericin's anticancer properties, including its mechanisms of action, efficacy data, and detailed protocols for key experimental evaluations.
Mechanism of Action
Beauvericin's primary anticancer mechanism involves the induction of apoptosis, primarily through its ionophoric activity. It disrupts cellular ionic homeostasis by forming complexes with cations and facilitating their transport across biological membranes, which is a key trigger for its cytotoxic effects.
1. Induction of Intracellular Calcium Influx and Oxidative Stress: Beauvericin acts as a Ca2+ ionophore, increasing the permeability of cell membranes to calcium and leading to a rapid influx of extracellular Ca2+ into the cytosol. This elevation of intracellular calcium levels triggers a cascade of detrimental events, including mitochondrial dysfunction and the generation of reactive oxygen species (ROS). The resulting oxidative stress damages cellular components like lipids, proteins, and DNA, contributing significantly to the induction of apoptosis.
2. Mitochondrial (Intrinsic) Apoptosis Pathway: The increase in intracellular Ca2+ and ROS production leads to the disruption of the mitochondrial membrane potential (ΔΨm). This loss of potential results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then activates a caspase cascade, beginning with the activation of caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 cleaves critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.
3. Modulation of Key Signaling Pathways: Beauvericin has been shown to modulate several critical signaling pathways that regulate cell survival, proliferation, and death.
-
MAPK Pathway: It can activate the MEK1/2-ERK42/44-90RSK signaling pathway, which plays a significant role in BEA-induced apoptosis in non-small cell lung cancer cells. In other contexts, it can suppress pathways like p38 MAPK.
-
PI3K/Akt Pathway: Beauvericin can inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival, thereby promoting apoptosis.
-
NF-κB Pathway: The compound has been observed to inhibit the activity of NF-κB, a transcription factor that promotes inflammation and cell survival.
Caption: this compound induced apoptosis signaling pathway.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Lung | |||
| A549 | Non-small-cell lung cancer | ~10.0 | |
| NCI-H460 | Non-small-cell lung cancer | 1.81 | |
| Colon | |||
| Caco-2 | Colon adenocarcinoma | 1.9 - 20.6 | |
| CT-26 | Murine colon carcinoma | 1.8 | |
| SW-480 | Primary colon carcinoma | > 5.0 | |
| SW-620 | Metastatic colon carcinoma | 3.2 | |
| Breast | |||
| MCF-7 | Breast cancer | 1.4 µg/mL | |
| MDA-MB-231 | Metastatic breast cancer | 7.5 | |
| Leukemia | |||
| U-937 | Monocytic lymphoma | 24 µg/mL | |
| CNS | |||
| SF-268 | CNS glioma | 1.8 µg/mL / 1.81 µM | |
| Cervical | |||
| KB-3-1 | Cervix carcinoma | 3.1 | |
| Oral | |||
| KB | Human oral cancer | 5.76 | |
| KBv200 | Multidrug-resistant oral cancer | 5.34 | |
| Pancreatic | |||
| MIA Pa Ca-2 | Pancreatic carcinoma | 1.63 | |
| Prostate | |||
| PC-3M | Metastatic prostate cancer | 3.8 |
Note: IC50 values can vary depending on experimental conditions, such as incubation time and assay method.
Table 2: In Vivo Anticancer Efficacy of this compound
Preclinical studies in mouse models have demonstrated the in vivo anticancer potential of this compound.
| Cancer Model | Mouse Strain | Treatment Regimen | Key Findings | Reference |
| CT-26 Allograft (Colon Carcinoma) | BALB/c | 5 mg/kg/day (i.p.) | Reduced average tumor volume by 52.8% and weight by 60%. Increased necrotic areas within tumors. | |
| KB-3-1 Xenograft (Cervix Carcinoma) | CB-17/SCID | 5 mg/kg/day (i.p.) | Reduced average tumor volume by 31.3% and weight by 31.2%. | |
| H22 Allograft (Hepatocellular Carcinoma) | Kunming mice | 3, 5, 7 mg/kg (i.p.) once a week for 3 weeks | Significantly inhibited tumor growth. Increased serum levels of TNF-α and IL-2. |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (BEA) stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid, pH 4.7 or pure DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring >90% viability. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of BEA in complete culture medium from the stock solution. A typical concentration range might be 0.1 to 50 µM. Include a vehicle control (DMSO diluted to the highest concentration used for BEA). b. Carefully remove the medium from the wells and add 100 µL of the prepared BEA dilutions or control medium. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. c. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: a. Read the absorbance of each well at 570 nm or 590 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot a dose-response curve (Viability % vs. Log[BEA Concentration]) to determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol: Western Blot Analysis of Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins (e.g., Caspases, PARP, Bcl-2 family) in cancer cells treated with this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction: a. Treat cells with desired concentrations of BEA for a specific time. b. Harvest cells and wash twice with ice-cold PBS. c. Lyse the cell pellet with ice-cold RIPA buffer for 30 minutes on ice. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: a. Normalize all samples to the same protein concentration. b. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: a. Load equal amounts of protein (e.g., 20-40 µg) per well of an SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with a specific primary antibody (e.g., anti-cleaved-Caspase-3) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: a. Wash the membrane three times with TBST. b. Incubate the membrane with ECL substrate. c. Capture the chemiluminescent signal using an imaging system. d. Quantify band intensities using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin).
Caption: General experimental workflow for Western Blotting.
Protocol: In Vivo Tumor Xenograft Model
This protocol provides a general guideline for evaluating the anticancer efficacy of this compound in a subcutaneous tumor xenograft mouse model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude, SCID)
-
Cancer cells (e.g., CT-26, KB-3-1)
-
Sterile PBS and Matrigel (optional)
-
This compound formulation for injection (e.g., dissolved in DMSO and diluted in saline)
-
Calipers for tumor measurement
-
Syringes and needles (25-27 gauge)
Procedure:
-
Tumor Cell Implantation: a. Harvest cancer cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of approximately 1-5 x 10^7 cells/mL. b. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Grouping: a. Monitor mice for tumor growth. Tumors are typically palpable within 3-7 days. b. Once tumors reach a certain volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: a. Prepare the BEA injection solution. b. Administer BEA via the desired route (e.g., intraperitoneal injection, i.p.) at a specified dose (e.g., 5 mg/kg body weight/day). c. The control group should receive the vehicle solution following the same schedule.
-
Monitoring and Measurement: a. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2. b. Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Study Termination and Analysis: a. At the end of the study (e.g., after 14-21 days or when tumors in the control group reach a predetermined size), euthanize the mice. b. Excise the tumors and measure their final weight. c. Tumors can be fixed in formalin for histological analysis (e.g., H&E staining, Ki-67 for proliferation, TUNEL for apoptosis) or flash-frozen for molecular analysis.
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
This compound demonstrates significant potential as an anticancer agent through its ability to induce apoptosis in a wide variety of cancer cells, including those that are metastatic and drug-resistant. Its multifaceted mechanism of action, involving the disruption of calcium homeostasis, induction of oxidative stress, and modulation of key survival pathways, makes it an intriguing candidate for further development. The provided protocols offer a framework for researchers to investigate and validate the anticancer effects of this compound, contributing to the exploration of its therapeutic utility in oncology. Further in vivo studies are essential to fully characterize its efficacy, safety profile, and potential for clinical translation.
References
- 1. Beauvericin, A Fusarium Mycotoxin: Anticancer Activity, Mechanisms, and Human Exposure Risk Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Synergistic Antifungal Activity of Beauvericin A in Combination with Antifungal Drugs
Introduction
Beauvericin A, a cyclic hexadepsipeptide mycotoxin, has demonstrated significant potential as a synergistic agent when combined with conventional antifungal drugs, particularly azoles. This application note provides a comprehensive overview of the mechanisms of action, quantitative data on its synergistic effects, and detailed protocols for key experiments to evaluate the combined efficacy of this compound with antifungal agents. These guidelines are intended for researchers, scientists, and drug development professionals investigating novel strategies to combat antifungal resistance.
Mechanism of Synergistic Action
This compound enhances the efficacy of antifungal drugs through a multi-pronged approach:
-
Inhibition of Multidrug Efflux Pumps: A primary mechanism of antifungal resistance is the overexpression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the fungal cell. This compound has been shown to inhibit these efflux pumps, such as Yor1 in Candida albicans, leading to increased intracellular accumulation of the co-administered antifungal drug.[1][2][3][4][5]
-
Modulation of TOR Signaling: this compound inhibits the Target of Rapamycin (TOR) signaling pathway, a crucial regulator of fungal growth, proliferation, and stress responses. This inhibition can disrupt cellular processes that contribute to drug tolerance.
-
Induction of Apoptosis: this compound can induce programmed cell death (apoptosis) in fungal cells. This is often mediated by its ionophoric activity, causing an influx of calcium ions (Ca²⁺) into the cytoplasm. This disruption of calcium homeostasis leads to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of caspases, ultimately resulting in cell death.
Data Presentation: Synergistic Activity of this compound with Antifungal Drugs
The following table summarizes the quantitative data from checkerboard assays, demonstrating the synergistic interaction between this compound and various antifungal drugs against different fungal pathogens. The Fractional Inhibitory Concentration Index (FICI) is a key parameter, where an FICI of ≤ 0.5 indicates synergy.
| Fungal Species | Antifungal Drug | This compound Concentration (µg/mL) | FICI | Reference |
| Candida glabrata (BG2) | Fluconazole | Not specified | <0.5 | |
| Candida albicans (CaCi-2) | Fluconazole | Not specified | <0.5 | |
| Candida albicans (CaCi-17) | Fluconazole | Not specified | <0.5 | |
| Broad range of fungal pathogens | Ketoconazole | Not specified | Synergistic | |
| Candida parapsilosis | Ketoconazole | 0.5 mg/kg (in vivo) | Synergistic | |
| Various fungal pathogens | Miconazole | Not specified | Synergistic |
Experimental Protocols
Detailed methodologies for key experiments to assess the synergistic antifungal activity of this compound are provided below.
1. Checkerboard Synergy Assay
This assay is used to determine the in vitro interaction between two antimicrobial agents.
-
Materials:
-
96-well microtiter plates
-
Fungal isolates
-
RPMI 1640 medium (buffered with MOPS)
-
This compound stock solution
-
Antifungal drug stock solution (e.g., Fluconazole)
-
Spectrophotometer or plate reader
-
-
Protocol:
-
Prepare serial two-fold dilutions of this compound and the antifungal drug in RPMI 1640 medium at 4 times the final desired concentration.
-
Dispense 50 µL of RPMI 1640 into all wells of a 96-well plate, except for the first column and row.
-
Add 100 µL of the highest concentration of this compound to the first well of each row and perform serial dilutions across the plate.
-
Add 100 µL of the highest concentration of the antifungal drug to the first well of each column and perform serial dilutions down the plate.
-
This creates a matrix of decreasing concentrations of both agents. Include wells with each drug alone and a drug-free growth control.
-
Prepare a fungal inoculum of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in RPMI medium.
-
Add 100 µL of the fungal inoculum to each well.
-
Incubate the plates at 35°C for 48-72 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination, defined as the lowest concentration showing significant growth inhibition.
-
Calculate the FICI using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates indifference; FICI > 4 indicates antagonism.
-
2. Time-Kill Curve Assay
This assay assesses the rate at which an antifungal agent or combination kills a fungal population over time.
-
Materials:
-
Fungal isolates
-
RPMI 1640 medium (buffered with MOPS)
-
This compound and antifungal drug solutions
-
Sterile saline
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator
-
-
Protocol:
-
Prepare a fungal suspension in RPMI 1640 to a starting inoculum of approximately 10⁵ CFU/mL.
-
Set up test tubes with the following conditions: drug-free control, this compound alone, antifungal drug alone, and the combination of this compound and the antifungal drug at desired concentrations (e.g., 2x MIC).
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU).
-
Plot the log₁₀ CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.
-
3. Caspase Activity Assay
This assay measures the activity of caspases, key executioner enzymes in apoptosis.
-
Materials:
-
Fungal cell cultures
-
This compound and antifungal drug
-
Cell lysis buffer
-
Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Fluorometer or microplate reader
-
-
Protocol:
-
Treat fungal cells with this compound, the antifungal drug, the combination, or a vehicle control for a specified time.
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Prepare a reaction mix containing the caspase substrate in an appropriate assay buffer.
-
Add the reaction mix to each well and incubate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/420-460 nm for AMC).
-
The increase in fluorescence corresponds to caspase activity.
-
4. Reactive Oxygen Species (ROS) Detection Assay
This assay quantifies the production of intracellular ROS.
-
Materials:
-
Fungal cell cultures
-
This compound and antifungal drug
-
Fluorescent ROS probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorometer, microplate reader, or flow cytometer
-
-
Protocol:
-
Treat fungal cells with this compound, the antifungal drug, the combination, or a vehicle control.
-
Harvest the cells and wash them with PBS.
-
Load the cells with the DCFH-DA probe by incubating them in a solution containing the probe. DCFH-DA is cell-permeable and is deacetylated intracellularly to non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a suitable instrument (e.g., Ex/Em ~485/525 nm for DCF). The increase in fluorescence is proportional to the amount of intracellular ROS.
-
5. Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures changes in the mitochondrial membrane potential, an indicator of mitochondrial health and an early event in apoptosis.
-
Materials:
-
Fungal cell cultures
-
This compound and antifungal drug
-
Fluorescent potentiometric dye (e.g., JC-1)
-
PBS or appropriate buffer
-
Fluorescence microscope, flow cytometer, or plate reader
-
-
Protocol:
-
Treat fungal cells with this compound, the antifungal drug, the combination, or a vehicle control.
-
Harvest and wash the cells.
-
Incubate the cells with the JC-1 dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.
-
In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
Wash the cells to remove the excess dye.
-
Measure the red and green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.
-
Visualizations
References
- 1. Beauvericin Potentiates Azole Activity via Inhibition of Multidrug Efflux, Blocks Candida albicans Morphogenesis, and Is Effluxed via Yor1 and Circuitry Controlled by Zcf29 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin [frontiersin.org]
- 3. A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. Beauvericin Potentiates Azole Activity via Inhibition of Multidrug Efflux, Blocks Candida albicans Morphogenesis, and Is Effluxed via Yor1 and Circuitry Controlled by Zcf29 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Beauvericin A yield in fungal fermentation
Welcome to the technical support center for Beauvericin A (BEA) fungal fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing BEA yield and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low or inconsistent this compound yield.
Question 1: Why is my this compound yield unexpectedly low despite observing good fungal growth?
Answer: This is a common issue indicating that the culture conditions favor biomass accumulation but not secondary metabolite production. Several factors could be at play:
-
Suboptimal Medium Composition: The balance of carbon and nitrogen is critical. While the fungus may grow on various sources, specific components trigger the BEA biosynthetic pathway. The optimal carbon source is typically glucose, while peptone (organic) and sodium nitrate (inorganic) are effective nitrogen sources.[1][2][3]
-
Nutrient Inhibition: High concentrations of glucose can cause substrate inhibition, leading to reduced BEA production.[1][2] A fed-batch strategy, where glucose is added incrementally during the exponential growth phase, can alleviate this issue and has been shown to increase yields.
-
Incorrect Fermentation pH: The pH of the medium significantly influences enzyme activity, including the Beauvericin synthetase. The optimal pH for BEA formation is around 7.2, though optimization may be required for specific strains, with successful production demonstrated at pH 6.6.
-
Suboptimal Temperature: Beauvericin synthetase is temperature-sensitive and shows optimal activity between 25-27°C. The enzyme becomes inactive at temperatures above 30°C.
-
Harvest Time: BEA is an intracellular product, and its concentration varies throughout the fermentation cycle. Harvesting too early or too late will result in lower yields. It is crucial to perform a time-course experiment to determine the peak production time for your specific strain and conditions, which can occur as late as day 21 in some cases.
Question 2: How can I select and optimize my culture medium for maximum BEA yield?
Answer: Medium optimization is one of the most effective strategies for enhancing BEA production.
-
Fungal Strain: Different fungal species and even different isolates within the same species have varying capacities for BEA production. Fusarium species, particularly F. redolens, F. oxysporum, and F. proliferatum, along with Beauveria bassiana, are well-known producers. Screening different isolates is a recommended first step.
-
Carbon and Nitrogen Sources: As a starting point, glucose is the preferred carbon source, and peptone is a highly effective organic nitrogen source. See the table below for examples of optimized media.
-
Fermentation Type: Solid-state fermentation (SSF) on an inert support like polyurethane foam has been shown to produce significantly higher BEA yields compared to submerged liquid fermentation (SmF). Co-culturing your producing strain with other fungi, such as Epicoccum nigrum, in SSF can further boost production.
Question 3: My BEA production is inconsistent between batches. What are the likely causes?
Answer: Inconsistency often points to variability in the initial steps of the fermentation process.
-
Inoculum Quality: The age, concentration, and physiological state of the seed culture are critical for reproducible results. Standardize your protocol for inoculum preparation, ensuring a consistent spore concentration and age of the culture.
-
Media Preparation: Ensure that all media components are weighed accurately and that the final pH is correctly adjusted before sterilization. Minor variations can lead to significant differences in final yield.
-
Environmental Control: Strictly control physical parameters like temperature, agitation, and aeration. Fluctuations in these conditions can stress the fungus and alter its metabolic output.
Question 4: How can I confirm I am producing this compound and accurately quantify it?
Answer: Proper extraction and analysis are essential for confirming production and quantifying yield.
-
Extraction: Since BEA is primarily an intracellular product, the fungal mycelia must be thoroughly extracted. A common method involves extracting the dried, ground mycelia with a solvent mixture such as acetonitrile-methanol-water, followed by a series of liquid-liquid partitioning steps with heptane and dichloromethane (or methylene chloride) to purify the BEA.
-
Quantification: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the standard method for quantifying BEA. For unambiguous identification, especially in complex extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. Thin Layer Chromatography (TLC) can be used as a simpler, qualitative screening method.
Data on this compound Yield Optimization
The following tables summarize quantitative data from various studies to guide experimental design.
Table 1: Effect of Medium Composition and Fermentation Strategy on BEA Yield in Fusarium redolens Dzf2
| Medium/Strategy | Glucose (g/L) | Peptone (g/L) | pH | BEA Yield (mg/L) | Reference |
| Basal Medium | - | - | - | 156 | |
| Optimized Medium | 49.0 | 13.0 | 6.6 | 198 | |
| Optimized + Fed-Batch | 49.0 (+10g/L feed) | 13.0 | 6.6 | 234 |
Table 2: Comparison of Fermentation Methods and Co-culture on BEA Yield in Fusarium oxysporum AB2
| Fermentation Method | Medium Concentration | Co-culture | BEA Yield (mg/L) | Reference |
| Submerged (SmF) | 1x | None | 0.8 | |
| Solid-State (SSF) | 1x | None | 22.8 | |
| Solid-State (SSF) | 3x | None | 65.3 | |
| Solid-State (SSF) | 3x | Epicoccum nigrum | 84.6 |
Visual Guides and Workflows
This compound Biosynthesis Pathway
The synthesis of this compound is a non-ribosomal process catalyzed by the multifunctional enzyme Beauvericin Synthetase (BEAS).
Caption: Simplified pathway of this compound biosynthesis.
Troubleshooting Workflow for Low BEA Yield
This flowchart provides a systematic approach to diagnosing and resolving issues with low productivity in your fermentation experiments.
Caption: Systematic workflow for troubleshooting low BEA yield.
Experimental Protocols
Protocol 1: Liquid Culture Medium for BEA Production
This protocol is based on optimized conditions for Fusarium redolens Dzf2.
Components (per 1 Liter of distilled water):
-
Glucose: 49.0 g
-
Peptone: 13.0 g
-
KH₂PO₄: 1.0 g
-
MgSO₄·7H₂O: 0.5 g
Procedure:
-
Dissolve all components in ~900 mL of distilled water.
-
Adjust the pH to 6.6 using 1M NaOH or 1M HCl.
-
Bring the final volume to 1 Liter with distilled water.
-
Dispense into fermentation flasks.
-
Autoclave at 121°C for 20 minutes.
-
After cooling, inoculate with a standardized fungal spore suspension or mycelial culture.
-
Incubate at 25-27°C with shaking (e.g., 150-200 rpm) for the predetermined optimal production time.
Protocol 2: Extraction and Quantification of this compound
This protocol is a generalized procedure based on methods for Fusarium species.
Materials:
-
Fungal culture (mycelia and broth)
-
Filter paper (e.g., Whatman No. 4)
-
Solvents: Acetonitrile, Methanol, Water, n-Heptane, Dichloromethane (Methylene Chloride) - all HPLC grade
-
Rotary evaporator
-
HPLC system with a C18 column and UV/PDA detector
Procedure:
-
Harvesting: Separate the fungal mycelia from the culture broth by filtration. Dry the mycelia (e.g., lyophilize or oven-dry at 60°C).
-
Initial Extraction: Grind the dried mycelia to a fine powder. Extract a known weight (e.g., 15 g) overnight with 75 mL of an acetonitrile-methanol-water (16:3:1 v/v/v) mixture with agitation.
-
Filtration: Filter the extract through Whatman No. 4 filter paper to remove solids.
-
Defatting: Transfer the filtrate to a separatory funnel and defat twice with 25 mL of n-heptane. Discard the upper heptane layer each time.
-
Solvent Evaporation: Evaporate the lower layer (acetonitrile/methanol/water) to dryness using a rotary evaporator at a controlled temperature (e.g., < 50°C).
-
Liquid-Liquid Partitioning: Re-dissolve the residue in 50 mL of methanol-water (1:1 v/v). Extract this solution twice with 25 mL of dichloromethane.
-
Final Preparation: Collect the lower dichloromethane phases, which contain the BEA. Evaporate to dryness. Re-dissolve the final residue in a precise volume (e.g., 1 mL) of methanol.
-
Analysis: Filter the final sample through a 0.22 µm syringe filter and analyze by HPLC. Quantify against a this compound standard curve. A typical detection wavelength is 204 nm or 225 nm.
References
Overcoming matrix effects in Beauvericin A LC-MS/MS analysis
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Beauvericin A (BEA).
Section 1: Understanding and Diagnosing Matrix Effects
Q1: What is the matrix effect and how does it impact my this compound quantification?
A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] In electrospray ionization (ESI), which is commonly used for BEA analysis, these interfering components can compete with BEA for ionization, leading to a suppressed signal (ion suppression), or in rarer cases, enhance the signal.[3][4] This phenomenon can severely compromise the accuracy, precision, and sensitivity of your quantitative results, leading to an underestimation or overestimation of the true BEA concentration.[3]
Q2: How can I determine if matrix effects are affecting my this compound results?
A2: A standard method to assess matrix effects is the post-extraction addition technique. This involves comparing the peak response of a BEA standard in a clean solvent to the response of the same standard spiked into a blank sample extract that has already gone through the entire preparation procedure.
Matrix Effect (ME) Calculation: ME (%) = ( (Peak Area in Spiked Extract) / (Peak Area in Solvent) - 1 ) * 100
-
A value of 0% indicates no matrix effect.
-
A negative value (e.g., -40%) indicates ion suppression.
-
A positive value indicates ion enhancement.
Section 2: Troubleshooting and Mitigation Strategies
This section provides a logical workflow for diagnosing and addressing matrix effects in your BEA analysis.
// Nodes start [label="Problem:\nInaccurate or Imprecise\nBEA Quantification", fillcolor="#EA4335", fontcolor="#202124"]; diag_me [label="Step 1: Diagnose Matrix Effect\n(Post-Extraction Spike)", fillcolor="#FBBC05", fontcolor="#202124"]; me_present [label="Is Significant ME\n(> ±20%) Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_used [label="Step 2: Use Stable Isotope\nLabeled Internal Standard (SIL-IS)", fillcolor="#34A853", fontcolor="#202124"]; is_available [label="Is a SIL-IS\nfor BEA Available?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_prep [label="Step 3: Optimize\nSample Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chromatography [label="Step 4: Optimize\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_good [label="Solution:\nAccurate Quantification\nAchieved", fillcolor="#34A853", fontcolor="#202124"]; end_ok [label="Solution:\nImproved Quantification\n(Validate with Matrix-Matched Calibrants)", fillcolor="#34A853", fontcolor="#202124"]; no_me [label="No Significant ME.\nConsider other issues:\n- Standard stability\n- Instrument performance", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> diag_me; diag_me -> me_present; me_present -> is_used [label="Yes"]; me_present -> no_me [label="No"]; is_used -> is_available; is_available -> end_good [label="Yes, Use SIL-IS\n(Best Solution)"]; is_available -> sample_prep [label="No"]; sample_prep -> chromatography; chromatography -> end_ok; }
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
Section 3: FAQs on Mitigation Techniques
Q3: What is the most effective way to compensate for matrix effects?
A3: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as ¹⁵N₃-labeled Beauvericin. A SIL-IS has nearly identical chemical and physical properties to BEA and will be affected by matrix interferences in the same way. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression or enhancement is effectively normalized, leading to highly accurate and precise quantification.
Q4: My lab doesn't have a SIL-IS for Beauvericin. What are my other options?
A4: If a SIL-IS is unavailable, the next best approaches focus on either removing the interfering compounds or separating them chromatographically from your analyte.
-
Optimize Sample Preparation: The goal is to remove matrix components while efficiently recovering BEA. Techniques like Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective.
-
Optimize Chromatography: Modifying your LC method can separate BEA from co-eluting interferences. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Use Matrix-Matched Calibrants: This involves preparing your calibration standards in a blank matrix extract that is free of BEA. This helps to ensure that the standards and the samples experience the same degree of matrix effect.
-
Dilute the Sample: A simple "dilute and shoot" approach can reduce the concentration of interfering components, thereby lessening their impact on BEA ionization. However, this may compromise the method's sensitivity if BEA concentrations are already low.
Q5: Can you provide a starting protocol for sample preparation for BEA in cereals and plasma?
A5: Yes, below are generalized protocols based on common methods. These should be optimized and validated for your specific matrix and instrumentation.
Protocol 1: QuEChERS-based Extraction for Cereal Samples
This protocol is adapted for the analysis of BEA and other mycotoxins in complex cereal matrices.
-
Homogenization: Weigh 2-5 g of the homogenized cereal sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of an acetonitrile/water mixture (e.g., 84:16 v/v) containing 0.1% formic acid. If using a SIL-IS, add it at this stage.
-
Vortex/Shake: Cap the tube and vortex vigorously for 1-2 minutes or shake for 30 minutes to ensure thorough extraction.
-
Salting Out: Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride). Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge at ≥4000 g for 5-10 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., C18 and PSA). Vortex for 1 minute.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Analysis: Take the supernatant, filter if necessary, and inject it into the LC-MS/MS system.
Protocol 2: SPE-based Extraction for Plasma/Urine Samples
This protocol is designed for the cleanup of biological fluids like plasma or urine.
-
Sample Pre-treatment:
-
Plasma: Perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge. Collect the supernatant.
-
Urine: Dilute the urine sample (e.g., 1:1 with 0.1% formic acid in water).
-
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., graphitized carbon black or C18) with methanol followed by equilibration with water.
-
Sample Loading: Load the pre-treated supernatant or diluted urine onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Beauvericin with an appropriate solvent, such as acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
// Nodes sample [label="Sample\n(e.g., Cereal, Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Extraction\n(e.g., Acetonitrile/Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cleanup [label="Cleanup Step\n(SPE or d-SPE)", fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="LC Separation\n(C18 Column)", fillcolor="#34A853", fontcolor="#202124"]; detection [label="MS/MS Detection\n(ESI+)", fillcolor="#EA4335", fontcolor="#202124"]; data [label="Data Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges sample -> extraction; extraction -> cleanup; cleanup -> separation; separation -> detection; detection -> data; }
Caption: General experimental workflow for this compound analysis.
Section 4: Data and Performance Comparison
Q6: How do different sample preparation methods compare in terms of recovery and matrix effect?
A6: The effectiveness of a sample preparation method is highly dependent on the matrix. Below is a summary of reported performance data for BEA in different matrices.
| Matrix | Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Plasma | Protein Precipitation + SPE (Graphitized Carbon Black) | 76 - 103% | Not explicitly stated, but process efficiency was >81% | |
| Cereals | QuEChERS | 60 - 116% | Controlled by matrix-matched calibration | |
| Eggs | Cold-Induced Liquid-Liquid Extraction + d-SPE (C18) | 90 - 105% | Controlled by SIL-IS and matrix-matched standards | |
| Animal Feed | Acetonitrile Extraction + d-SPE (QuEChERS) | Not specified, but method was successfully validated | Not specified, but method was successfully validated |
Note: Recovery and matrix effect values can vary significantly between laboratories, instruments, and specific sample lots. The data above should be used as a general guideline. It is crucial to validate any method in your own lab.
References
Troubleshooting low cell viability in Beauvericin A cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with low cell viability in Beauvericin A (BEA) cytotoxicity assays.
Troubleshooting Guide: Low Cell Viability
This guide addresses common scenarios where cell viability is unexpectedly low or results are inconsistent.
Question 1: My untreated (negative control) cells show low viability. What could be the cause?
Answer:
Low viability in your negative control group indicates a problem with the general cell culture conditions or the assay setup itself, rather than an effect of the this compound. Here are several factors to investigate:
-
Cell Seeding Density: The number of cells seeded per well is critical.
-
Too low: An insufficient number of cells will produce a weak signal, which can be misinterpreted as low viability.[1]
-
Too high: Over-confluency can lead to nutrient depletion, waste accumulation, and cell death due to contact inhibition, all of which will decrease the viability of your control cells.[2]
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and experiment duration. This involves seeding a range of cell concentrations and selecting the density that falls within the linear range of the assay.[2][3]
-
-
Cell Health: The overall health of your cell culture is paramount.
-
High passage number: Cells that have been passaged too many times can exhibit altered growth rates and reduced viability.[4]
-
Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) will significantly impact cell health and assay results.
-
Solution: Use cells with a low passage number and regularly check for contamination. Ensure your cell culture reagents are fresh and sterile.
-
-
Incubator Conditions: Improper incubator settings can stress cells.
-
CO₂ and Temperature: Incorrect CO₂ levels can alter the pH of the culture medium, while temperature fluctuations can affect cell growth.
-
Humidity: Low humidity can lead to evaporation from the outer wells of the microplate, concentrating media components and affecting cell growth (the "edge effect").
-
Solution: Regularly calibrate your incubator for temperature and CO₂. To mitigate the edge effect, fill the outer wells with sterile phosphate-buffered saline (PBS) or medium without cells and do not use them for experimental data.
-
Question 2: I'm observing high variability between my replicate wells. What are the common causes and solutions?
Answer:
High variability among replicates can mask the true effect of your test compound. The most common sources of this issue are:
-
Inconsistent Cell Seeding: Uneven distribution of cells during plating is a primary cause of variability.
-
Solution: Ensure your cell suspension is homogenous by gently pipetting up and down before and during plating. After seeding, allow the plate to sit at room temperature for 15-30 minutes before placing it in the incubator to promote even settling of the cells.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents will lead to significant well-to-well differences.
-
Solution: Use calibrated pipettes and practice consistent pipetting techniques. When adding reagents, place the pipette tip at the same angle and depth in each well.
-
-
Edge Effects: As mentioned previously, wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and variability.
-
Solution: Avoid using the outer wells for critical data points. Fill them with sterile PBS or media to help maintain humidity across the plate.
-
Question 3: My this compound-treated cells show much higher cytotoxicity than expected, even at low concentrations. What could be wrong?
Answer:
If you are observing unexpectedly high levels of cell death, consider these possibilities:
-
Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO or ethanol) can be cytotoxic at certain concentrations.
-
Solution: Always include a vehicle control group in your experiment. This group should be treated with the same concentration of the solvent as your highest this compound concentration. If the vehicle control shows toxicity, you need to use a lower solvent concentration. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines.
-
-
Compound Stability and Storage: Improper storage or handling can affect the potency of this compound.
-
Solution: Store this compound according to the manufacturer's instructions, typically as a stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Interaction with Media Components:
-
Phenol Red: The pH indicator phenol red, present in many culture media, can interfere with colorimetric assays like the MTT assay by absorbing light at a similar wavelength as the formazan product. This can lead to inaccurate absorbance readings.
-
Serum: Components in fetal bovine serum (FBS) can sometimes interact with the test compound or the assay reagents, potentially skewing results.
-
Solution: For MTT assays, it is recommended to use a phenol red-free medium during the MTT incubation step. If serum interference is suspected, consider reducing the serum concentration or using a serum-free medium during the treatment period, if appropriate for your cell line.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that causes cytotoxicity?
A1: this compound is a mycotoxin and a cyclic hexadepsipeptide. Its primary cytotoxic mechanism is related to its ionophoric activity, meaning it can form channels in cell membranes and disrupt ion homeostasis. Specifically, it increases the permeability of the cell membrane to cations, leading to a significant influx of extracellular calcium (Ca²⁺) into the cytosol. This elevated intracellular Ca²⁺ level triggers a cascade of events, including:
-
Mitochondrial Dysfunction: The influx of Ca²⁺ disrupts the mitochondrial membrane potential.
-
Oxidative Stress: It leads to the generation of reactive oxygen species (ROS).
-
Apoptosis Induction: The combination of mitochondrial stress and other signals activates apoptotic pathways, involving the release of cytochrome c and the activation of caspases, ultimately leading to programmed cell death. This compound has also been shown to influence signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.
Q2: What is a typical IC₅₀ value for this compound?
A2: The half-maximal inhibitory concentration (IC₅₀) of this compound can vary significantly depending on the cell line, exposure time, and the specific assay used. However, it is generally cytotoxic in the low micromolar range. For example, IC₅₀ values have been reported to range from approximately 1.7 µM to 30 µM in various cancer cell lines after 24 to 72 hours of exposure.
Q3: Which cytotoxicity assay is best for this compound?
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used and well-established colorimetric method for assessing cell viability and is frequently used for mycotoxins like this compound. This assay measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals. However, other assays such as MTS, WST-1, or ATP-based luminescence assays can also be used. The choice of assay may depend on the specific research question, available equipment, and cell type.
Q4: How should I prepare my this compound stock solution?
A4: this compound is typically dissolved in a polar organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. This stock solution is then serially diluted in cell culture medium to achieve the desired final concentrations for treating the cells. It is crucial to ensure that the final concentration of the solvent in the culture medium is low (e.g., <0.5% for DMSO) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: Reported IC₅₀ Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Exposure Time (hours) | IC₅₀ (µM) | Reference |
| A375SM | Human Melanoma | 72 | 3.032 | |
| SH-SY5Y | Human Neuroblastoma | 24 | 12 | |
| SH-SY5Y | Human Neuroblastoma | 48 | 3.25 | |
| Caco-2 | Human Colon Adenocarcinoma | 24 | 20.6 ± 6.9 | |
| Caco-2 | Human Colon Adenocarcinoma | 48 | 4.1 ± 1.2 | |
| Caco-2 | Human Colon Adenocarcinoma | 72 | 1.9 ± 0.7 | |
| HL-60 | Human Promyelocytic Leukemia | 24 | ~15 | |
| U-937 | Human Monocytic Lymphoma | 24 | ~30 | |
| PC-3M | Metastatic Prostate Cancer | 20 | 3.8 | |
| MDA-MB-231 | Metastatic Breast Cancer | 40 | 7.5 | |
| NCI-H460 | Non-small Cell Lung Cancer | 72 | 1.81 | |
| MIA Pa Ca-2 | Pancreatic Carcinoma | 72 | 0.01 | |
| MCF-7 | Breast Cancer | 72 | 1.54 | |
| SF-268 | CNS Cancer (Glioma) | 72 | 1.48 |
Experimental Protocols
Protocol: MTT Cytotoxicity Assay for this compound
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay. Optimization of cell seeding density and incubation times is recommended for each specific cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cells of interest
-
Complete culture medium (consider using phenol red-free medium for the MTT incubation step)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells. Ensure cell viability is high (>95%). b. Dilute the cells to the predetermined optimal seeding density in complete culture medium. c. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. d. Add 100 µL of sterile PBS or medium to the outer wells to minimize evaporation. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve 2X the final desired concentrations. c. Prepare a vehicle control solution containing the same concentration of DMSO as the highest this compound concentration. d. Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions, vehicle control, or medium-only (for untreated control) to the appropriate wells in triplicate. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: a. After the treatment period, carefully remove the medium containing the compound. b. Add 100 µL of fresh, pre-warmed, serum-free (and preferably phenol red-free) medium to each well. c. Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). d. Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. After the MTT incubation, carefully remove the MTT solution from the wells. Be cautious not to disturb the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: a. Measure the absorbance of each well using a microplate reader at a wavelength between 570 nm and 590 nm. b. Use a reference wavelength of >650 nm if desired to reduce background noise.
-
Data Analysis: a. Subtract the average absorbance of the media-only blank wells from all other absorbance values. b. Calculate the percentage of cell viability for each treatment group relative to the untreated control cells using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 c. Plot the percentage of cell viability against the this compound concentration and determine the IC₅₀ value.
Visualizations
Caption: A flowchart illustrating the key steps in a this compound cytotoxicity experiment using the MTT assay.
Caption: A simplified diagram of the signaling cascade initiated by this compound, leading to apoptosis.
References
Technical Support Center: Optimizing Beauvericin A Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH and temperature for Beauvericin A production.
Data Summary: Optimal pH and Temperature for this compound Production
The following table summarizes the reported optimal pH and temperature conditions for this compound production by different fungal species. These values serve as a starting point for optimization experiments.
| Fungal Species | Optimal pH | Optimal Temperature (°C) | Reference |
| Fusarium sp. (general) | 7.2 | 25-27 | [1][2] |
| Fusarium redolens Dzf2 | 6.6 | Not Specified | [3][4] |
| Beauveria bassiana | Not Specified | 25-27 | [1] |
Note: The optimal conditions can be strain-specific and may vary depending on the composition of the culture medium.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for pH and temperature when culturing a new Fusarium strain for this compound production?
A1: Based on available literature, a good starting point for temperature is 25-27°C, and for pH is in the range of 6.5-7.5. It is crucial to perform optimization experiments for each new strain to determine the specific optima.
Q2: How critical is strict pH control during the fermentation process?
A2: Maintaining a stable pH is critical for optimal enzyme function, nutrient uptake, and overall metabolic activity of the fungus. Fluctuations in pH can significantly impact the biosynthesis of secondary metabolites like this compound. Continuous monitoring and control are highly recommended for reproducible results.
Q3: Can the optimal temperature for fungal growth be different from the optimal temperature for this compound production?
A3: Yes, this is a common phenomenon in secondary metabolite production. The optimal temperature for biomass accumulation may not coincide with the peak production of this compound. It is often observed that secondary metabolism is triggered under conditions of slight stress, which may include temperatures slightly above or below the optimal growth temperature.
Q4: How does temperature affect the activity of Beauvericin Synthetase?
A4: Temperature directly influences the enzymatic activity of Beauvericin Synthetase, the key enzyme in the biosynthesis of this compound. Temperatures above 30°C have been reported to lead to the inactivation of this enzyme, resulting in a sharp decline in production.
Troubleshooting Guide
Issue 1: Low or no this compound production despite good fungal growth.
-
Possible Cause (pH): The pH of the culture medium may be suboptimal for the induction of this compound biosynthesis. Even if the fungus grows well, the specific pH required to trigger the secondary metabolic pathway may not be met.
-
Troubleshooting Steps:
-
Verify the current pH of your culture medium throughout the fermentation period.
-
Conduct a pH optimization experiment (see Experimental Protocols section) to test a range of pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0).
-
Consider using a buffered medium or implementing a pH control system in your bioreactor to maintain the optimal pH.
-
-
Possible Cause (Temperature): The incubation temperature may be optimal for vegetative growth but not for secondary metabolite production.
-
Troubleshooting Steps:
-
Confirm that your incubator or bioreactor is maintaining the set temperature accurately.
-
Perform a temperature optimization experiment (see Experimental Protocols section) to evaluate a range of temperatures (e.g., 20°C, 22°C, 25°C, 27°C, 30°C).
-
Consider a two-stage temperature cultivation strategy. Grow the fungus at its optimal growth temperature initially, then shift the temperature to the optimal production temperature.
-
Issue 2: Inconsistent this compound yields between batches.
-
Possible Cause (pH): Inconsistent initial pH of the medium or significant pH drift during fermentation without proper control.
-
Troubleshooting Steps:
-
Standardize your medium preparation protocol to ensure a consistent starting pH.
-
Calibrate your pH meter regularly.
-
Monitor the pH profile of your fermentation. If significant drift is observed, incorporate a suitable biological buffer into your medium or use an automated pH controller.
-
-
Possible Cause (Temperature): Fluctuations in incubator or bioreactor temperature.
-
Troubleshooting Steps:
-
Ensure your temperature control equipment is functioning correctly and calibrated.
-
Use a calibrated external thermometer to verify the temperature inside the incubator or bioreactor.
-
Avoid frequent opening of the incubator to minimize temperature fluctuations.
-
Experimental Protocols
Protocol 1: Optimization of Culture pH
This protocol outlines a systematic approach to determine the optimal pH for this compound production in a shake flask culture.
-
Prepare a batch of your standard production medium. Divide it into several aliquots.
-
Adjust the pH of each aliquot to a different value using sterile 1M HCl or 1M NaOH. A suggested range to test is 5.5, 6.0, 6.5, 7.0, 7.5, and 8.0.
-
Dispense the pH-adjusted media into triplicate shake flasks for each pH value.
-
Inoculate each flask with a standardized amount of fungal spores or mycelial suspension.
-
Incubate the flasks at a constant, known optimal temperature (e.g., 25°C) with consistent agitation.
-
Collect samples at regular intervals (e.g., every 24 hours) for a predefined fermentation period (e.g., 7-14 days).
-
At each time point, measure:
-
Biomass (e.g., dry cell weight).
-
This compound concentration (using a validated analytical method like HPLC).
-
Final pH of the medium.
-
-
Analyze the data to identify the pH that results in the highest this compound yield.
Protocol 2: Optimization of Culture Temperature
This protocol describes a method to identify the optimal temperature for this compound production.
-
Prepare a batch of your standard production medium with the predetermined optimal pH.
-
Dispense the medium into a series of shake flasks (in triplicate for each temperature).
-
Inoculate each flask with a standardized inoculum.
-
Place the sets of triplicate flasks into different incubators set to a range of temperatures. A suggested range is 20°C, 22°C, 25°C, 27°C, and 30°C.
-
Ensure all other culture conditions (e.g., agitation speed) are identical across all incubators.
-
Collect samples at regular intervals and for the same duration as in the pH optimization protocol.
-
Measure biomass and this compound concentration for each sample.
-
Determine the temperature that yields the highest production of this compound.
Visualizations
Caption: Workflow for pH and temperature optimization.
Caption: Influence of pH and temperature on biosynthesis.
References
Degradation products of Beauvericin A under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Beauvericin A (BEA). The information provided is intended to assist in understanding and investigating the degradation products of BEA under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under stress conditions?
A1: this compound, a cyclic hexadepsipeptide, primarily degrades through hydrolysis of its ester and amide bonds. Based on available data, it is most susceptible to degradation under basic hydrolytic conditions[1]. Thermal stress also leads to significant degradation. While oxidative and photolytic degradation are possible, specific degradation products under these conditions are less well-characterized in publicly available literature.
Q2: What are the expected degradation products of this compound from hydrolysis?
A2: Hydrolysis of this compound is expected to cleave the ester and amide linkages within its cyclic structure. Complete hydrolysis would yield its constituent monomers: three molecules of N-methyl-L-phenylalanine and three molecules of D-α-hydroxyisovaleric acid. Partial hydrolysis could result in various linear depsipeptides of different lengths.
Q3: Has a thermal degradation product of this compound been identified?
A3: Yes, a thermal degradation product of this compound has been reported. Mass spectrometry analysis identified a product with a mass-to-charge ratio (m/z) of 517.3705. This corresponds to the neutral loss of one N-methyl-L-phenylalanine unit and one D-α-hydroxyisovaleric acid unit from the parent molecule, suggesting the formation of a smaller cyclic or linear depsipeptide.
Q4: What is known about the photolytic and oxidative degradation of this compound?
A4: There is limited specific information in the scientific literature regarding the degradation products of this compound under forced photolytic or oxidative stress conditions. In vitro metabolism studies have identified oxidative metabolites, including mono-, di-, and tri-oxygenated forms, as well as demethylated products[2]. However, the specific products from forced degradation with common oxidizing agents like hydrogen peroxide have not been detailed. For photolytic degradation, no specific degradation products have been characterized in the available literature.
Troubleshooting Guide for Degradation Studies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or minimal degradation observed under acidic conditions. | This compound is relatively stable in acidic conditions. | Increase the acid concentration (e.g., up to 1N HCl), increase the temperature (e.g., up to 80°C), and/or extend the reaction time. Ensure proper mixing. |
| Inconsistent degradation results under basic conditions. | pH of the solution is not stable. The concentration of the base is not optimal. | Use a buffer to maintain a constant pH. Titrate the solution to confirm the pH before and after the experiment. Experiment with a range of base concentrations (e.g., 0.01N to 1N NaOH) to find the optimal condition for controlled degradation. |
| Difficulty in identifying degradation products by LC-MS. | Degradation products are present at very low concentrations. Co-elution of degradation products with the parent compound or other impurities. Inappropriate ionization or fragmentation settings. | Concentrate the sample before injection. Optimize the chromatographic method to improve the resolution between peaks. Use a high-resolution mass spectrometer for accurate mass measurements. Optimize MS/MS fragmentation parameters to obtain informative fragment ions for structural elucidation. |
| Secondary degradation is observed. | The stress conditions are too harsh (e.g., excessively high temperature or extreme pH). | Reduce the intensity of the stress condition. For example, lower the temperature, decrease the concentration of the acid/base, or reduce the exposure time. Perform a time-course study to identify the formation of primary and secondary degradation products. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Some degradation products may not be UV-active or may have a very different response factor compared to the parent compound. Degradation products may be volatile or may have precipitated out of the solution. | Use a mass-sensitive detector (e.g., a Corona Charged Aerosol Detector or an Evaporative Light Scattering Detector) in addition to a UV detector. Check for any precipitated material in the sample vial. Analyze the headspace for any volatile degradation products if suspected. |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
General Preparation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution Preparation: For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of 100 µg/mL.
Hydrolytic Degradation
-
Acidic Hydrolysis:
-
To 1 mL of the this compound stock solution, add 9 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N NaOH.
-
Dilute the final solution with the mobile phase to the desired concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the this compound stock solution, add 9 mL of 0.1 N NaOH.
-
Incubate the solution at room temperature for 4 hours.
-
After incubation, neutralize the solution with an appropriate volume of 0.1 N HCl.
-
Dilute the final solution with the mobile phase to the desired concentration for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the this compound stock solution, add 9 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Dilute the final solution with the mobile phase to the desired concentration for analysis.
-
Oxidative Degradation
-
To 1 mL of the this compound stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the final solution with the mobile phase to the desired concentration for analysis.
Thermal Degradation
-
Place a solid sample of this compound in a controlled temperature oven at 100°C for 48 hours.
-
Alternatively, heat a solution of this compound (100 µg/mL in methanol) at 80°C for 24 hours.
-
After exposure, dissolve the solid sample or cool the solution and dilute with the mobile phase for analysis.
Photolytic Degradation
-
Expose a solution of this compound (100 µg/mL in methanol) in a quartz cuvette to a photostability chamber.
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dilute the sample with the mobile phase for analysis.
Analytical Method: HPLC-UV/MS
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
-
MS Detection: Electrospray ionization (ESI) in positive mode, with a mass range of m/z 100-1000 for full scan and targeted MS/MS for structural elucidation.
Data Presentation
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Approx.) | Major Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 5-10% | Linear depsipeptides |
| Basic Hydrolysis | 0.1 N NaOH | 4 hours | Room Temp. | 20-30% | Linear depsipeptides, N-methyl-L-phenylalanine, D-α-hydroxyisovaleric acid |
| Neutral Hydrolysis | Water | 24 hours | 60°C | < 5% | Minor linear depsipeptides |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | 10-15% | Oxygenated derivatives (e.g., hydroxylated, epoxidized) |
| Thermal | Solid state | 48 hours | 100°C | 15-25% | Cyclic and linear depsipeptides of lower molecular weight |
| Photolytic | UV/Vis light | As per ICH Q1B | Ambient | 5-15% | Photodegradation products (structures to be determined) |
Note: The % degradation values are approximate and can vary depending on the exact experimental conditions.
Visualizations
Caption: Proposed degradation pathways of this compound under different stress conditions.
Caption: General experimental workflow for the forced degradation study of this compound.
References
- 1. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Beauvericin metabolites using rat and human liver microsomes and in vivo urinary excretion study in rats for biomonitoring application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Beauvericin A for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Beauvericin A in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF), with a solubility of approximately 30 mg/mL.[1] For cell-based assays, DMSO is the most commonly used solvent. However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (ideally below 0.5%, and for some sensitive cell lines, below 0.1%) to avoid solvent-induced cytotoxicity.
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What can I do to prevent this?
A2: This phenomenon, often called "solvent shock," is a common issue with hydrophobic compounds like this compound. Here are several strategies to prevent precipitation:
-
Step-wise Dilution: Instead of adding the concentrated DMSO stock directly into the full volume of your aqueous medium, perform a serial dilution. First, dilute the DMSO stock in a small volume of serum-free medium or phosphate-buffered saline (PBS), and then add this intermediate dilution to your final volume of complete medium.
-
Optimize Final DMSO Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your culture medium, thus keeping the final DMSO concentration to a minimum.
-
Pre-warm the Medium: Always use pre-warmed (37°C) cell culture medium when preparing your final working solution of this compound.
-
Increase Mixing: When adding the this compound stock to the medium, do so slowly while gently vortexing or swirling to ensure rapid and even dispersion.
Q3: How can I prepare a working solution of this compound in an aqueous buffer for a cell-free assay?
A3: Due to its poor aqueous solubility, directly dissolving this compound in aqueous buffers is not recommended. For maximum solubility in aqueous buffers, first dissolve the compound in ethanol to create a stock solution. Then, dilute this ethanolic stock with the aqueous buffer of your choice. For example, a 1:2 solution of ethanol to PBS (pH 7.2) can achieve a this compound solubility of approximately 0.3 mg/mL.[1] It is advisable to use freshly prepared aqueous solutions, as we do not recommend storing them for more than one day.[1]
Q4: Are there any alternative formulation strategies to enhance the solubility of this compound in aqueous solutions?
A4: Yes, several formulation strategies can be employed for poorly soluble compounds, although they may require more extensive development and validation for your specific assay:
-
Co-solvents: Using a mixture of solvents can improve solubility. For instance, combinations of DMSO and ethanol, or the use of other biocompatible co-solvents like polyethylene glycol (PEG), may be effective.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can improve its stability and solubility in aqueous media.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible precipitate forms immediately after adding DMSO stock to cell culture medium. | High concentration of this compound. "Solvent shock" from rapid dilution. Cold medium. | Decrease the final concentration of this compound. Add the DMSO stock dropwise to pre-warmed (37°C) medium while gently swirling. Prepare an intermediate dilution in a small volume of medium first. |
| Cell viability is low even at low concentrations of this compound. | Solvent toxicity. | Ensure the final DMSO concentration is below 0.5% (or lower for sensitive cell lines). Always include a vehicle control (medium with the same final concentration of DMSO but without this compound) in your experiments to assess solvent toxicity. |
| Inconsistent results between experiments. | Precipitation of this compound leading to inaccurate dosing. Instability of the compound in aqueous solution. | Prepare fresh working solutions for each experiment. Visually inspect for any precipitation before adding to cells. Consider using a formulation strategy that enhances stability, such as cyclodextrin complexation. |
| Cloudy or turbid culture medium not attributable to contamination. | Precipitation of media components due to temperature shifts or changes in pH upon addition of the compound stock. | Ensure the medium is properly buffered. Avoid repeated freeze-thaw cycles of the medium. Allow the medium to equilibrate to 37°C before adding the compound. |
Quantitative Data Summary
Table 1: Solubility of this compound in Different Solvents
| Solvent/System | Approximate Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| Dimethylformamide (DMF) | 30 mg/mL | |
| 1:2 Ethanol:PBS (pH 7.2) | 0.3 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gentle warming at 37°C or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile conical tubes or plates
Procedure (for a final concentration of 10 µM in 10 mL of medium):
-
Calculate the volume of the 10 mM this compound stock solution needed (for a 1:1000 dilution, you will need 10 µL).
-
In a sterile conical tube, add 9.99 mL of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the tube of medium, add the 10 µL of the 10 mM this compound stock solution dropwise. Do not add the medium to the DMSO stock.
-
Once the stock solution is added, cap the tube and invert it several times to ensure thorough mixing.
-
Visually inspect the medium for any signs of precipitation. The medium should remain clear.
-
Use this freshly prepared working solution immediately for your cell culture experiments.
Visualizations
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound solutions.
Signaling Pathways Affected by this compound
This compound acts as an ionophore, increasing the intracellular concentration of calcium ions (Ca²⁺). This influx of Ca²⁺ triggers a cascade of downstream signaling events, leading to apoptosis and other cellular responses.
Caption: Simplified signaling pathways of this compound.
References
Minimizing batch-to-batch variability in Beauvericin A production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in Beauvericin A production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing this compound yield and contributing to batch-to-batch variability?
A1: The production of this compound, a secondary metabolite, is highly sensitive to a variety of factors. Inconsistent control of these parameters is a primary source of batch-to-batch variability. The most critical factors include:
-
Medium Composition: The type and concentration of carbon and nitrogen sources are crucial. Glucose is often the preferred carbon source, while peptone and sodium nitrate are effective organic and inorganic nitrogen sources, respectively.
-
Physicochemical Parameters: pH, temperature, aeration (dissolved oxygen), and agitation speed must be maintained within an optimal range[1][2]. The optimal pH for beauvericin formation is around 7.2, and the optimal temperature is 25–27 °C[3].
-
Inoculum Quality: The age, size, and physiological state of the seed culture are critical for reproducible fermentation outcomes. A standardized inoculum preparation protocol is essential.
-
Genetic Stability of the Producing Strain: Fungal strains can undergo genetic drift, leading to decreased productivity over time. It is crucial to properly maintain and periodically re-validate the producing strain.
-
Contamination: The presence of competing microorganisms can severely inhibit the growth of the producing fungus and/or the biosynthesis of this compound.
Q2: My Fusarium culture shows high biomass, but the this compound yield is low. What could be the reason?
A2: This phenomenon, known as "growth-product decoupling," is a common challenge in secondary metabolite production. High biomass does not always correlate with high this compound yield. Several factors can contribute to this:
-
Nutrient Repression: High concentrations of readily metabolizable nutrients, particularly glucose, can repress the genes responsible for secondary metabolism. The switch to this compound production is often triggered by the depletion of a primary nutrient. A fed-batch strategy can help maintain optimal nutrient levels without causing repression.
-
Suboptimal Induction: The biosynthesis of this compound is a complex process regulated by various signaling pathways. The necessary signaling molecules for inducing the biosynthetic gene cluster may not be present at sufficient concentrations.
-
Incorrect Harvest Time: this compound is a secondary metabolite, and its production typically peaks during the stationary phase of fungal growth. Harvesting the culture too early (during the exponential growth phase) or too late (during the decline phase) can result in low yields.
Q3: What are the recommended producer organisms for this compound?
A3: this compound is produced by several fungal species. The most commonly reported and studied producers belong to the genera Fusarium and Beauveria. Specific species known for high this compound production include Fusarium oxysporum, Fusarium redolens, Fusarium proliferatum, and Beauveria bassiana. Strain selection within a species is also a critical factor, as there can be significant variability in production levels between different isolates.
Troubleshooting Guides
Issue 1: Low this compound Yield
This guide provides a systematic approach to troubleshooting low yields of this compound in your fermentation process.
| Potential Cause | Recommended Action |
| Suboptimal Medium Composition | Review and optimize the carbon and nitrogen sources in your medium. Glucose is a commonly used carbon source, and peptone has been shown to be an effective nitrogen source. Consider performing a media optimization study. |
| Incorrect Fermentation Parameters | Verify and calibrate your probes for pH, temperature, and dissolved oxygen. Ensure that these parameters are maintained within the optimal range for your specific strain throughout the fermentation. The optimal temperature for this compound production is generally between 25-27°C, with a pH of around 6.6-7.2. |
| Poor Inoculum Quality | Standardize your inoculum preparation protocol. Use a consistent spore concentration and ensure the seed culture is in the late exponential growth phase when inoculating the production fermenter. |
| Nutrient Repression | If you observe high biomass but low product yield, consider implementing a fed-batch feeding strategy to maintain a lower, non-repressive concentration of the primary carbon source (e.g., glucose). |
| Substrate Inhibition | High initial substrate concentrations can be inhibitory. A fed-batch approach can also mitigate substrate inhibition. |
| Genetic Instability of the Strain | If yields have been decreasing over successive fermentations, consider reviving a fresh culture from a cryopreserved stock. Periodically re-screen your strain for high producers. |
| Contamination | Perform a microscopic examination and plate a sample of your culture on a general-purpose microbiological medium to check for bacterial or yeast contamination. Review and reinforce your aseptic techniques. |
Issue 2: Inconsistent Batch-to-Batch this compound Yield
This guide helps address the issue of high variability in this compound production between different fermentation batches.
| Potential Cause | Recommended Action |
| Inconsistent Inoculum | This is a primary cause of batch-to-batch variability. Implement a strict, standardized protocol for inoculum preparation, including the age of the culture plates, spore harvesting method, and seed culture incubation time and conditions. |
| Variability in Raw Materials | The composition of complex media components (e.g., peptone, yeast extract) can vary between suppliers and even between different lots from the same supplier. If possible, test new lots of media components before use in production-scale fermentations. |
| Inadequate Sterilization | Ensure your autoclave is properly validated and that the sterilization cycle is sufficient for the volume of media being prepared. Incomplete sterilization can lead to the growth of contaminating microorganisms. |
| Fluctuations in Fermentation Parameters | Calibrate all sensors (pH, temperature, dissolved oxygen) before each fermentation run. Monitor these parameters closely throughout the process to ensure they remain within the target range. |
| Inconsistent Extraction and Purification | Standardize your downstream processing protocol. Ensure consistent solvent volumes, extraction times, and purification methods to minimize variability in recovery. |
Issue 3: Analytical Challenges in this compound Quantification
This guide provides solutions to common issues encountered during the HPLC or LC-MS/MS analysis of this compound.
| Problem | Potential Cause | Solution |
| No or Very Small Peaks | Detector lamp is off; loose connection; no mobile phase flow; incorrect sample. | Check that the detector lamp is on and that all connections are secure. Ensure the pump is on and there is sufficient mobile phase. Verify that the correct sample was injected. |
| Peak Tailing | Strong interaction between this compound and the stationary phase; high mobile phase pH. | Consider a different column or adjust the mobile phase composition. Ensure the mobile phase pH is appropriate for the column type. |
| Peak Splitting | Issue with the injection port; air bubbles in the system; column blockage. | Inspect and clean the injection port rotor. Degas the mobile phase thoroughly. Check for high backpressure, which may indicate a blockage. |
| Loss of Sensitivity | Leaking system; incorrect detector settings; degrading lamp. | Check for leaks in the system. Verify the detector settings are appropriate for this compound analysis. The detector lamp may need replacement. |
| Baseline Noise | Issue with the column, pump, or detector. | Isolate the source of the noise by removing the column and running the mobile phase. If the noise persists, it may be the pump or detector. |
| Inaccurate Quantification with LC-MS/MS | Formation of various adducts (e.g., Na+, K+). | Use ammonium acetate in the mobile phase to promote the formation of the [M+NH4]+ adduct, which simplifies quantification. |
Experimental Protocols
Protocol 1: Inoculum Preparation for Fusarium sp.
Objective: To prepare a standardized and viable spore suspension for inoculating a seed culture.
Materials:
-
Fusarium sp. culture on Potato Dextrose Agar (PDA) plates (incubated for 7-10 days).
-
Sterile distilled water.
-
Sterile 0.1% (v/v) Tween 80 solution (optional, to aid in spore dispersal).
-
Sterile glass beads or a sterile cell scraper.
-
Hemocytometer.
-
Sterile centrifuge tubes.
Procedure:
-
Aseptically add 5-10 mL of sterile distilled water (or 0.1% Tween 80) to a mature (7-10 days old) PDA plate culture of Fusarium sp..
-
Gently scrape the surface of the agar with a sterile cell scraper or add sterile glass beads and swirl the plate to dislodge the spores.
-
Aseptically transfer the resulting spore suspension to a sterile centrifuge tube.
-
Vortex the suspension for 1-2 minutes to ensure homogeneity.
-
Filter the suspension through sterile glass wool to remove mycelial fragments.
-
Using a hemocytometer, count the spore concentration in the suspension.
-
Adjust the spore concentration to the desired level (e.g., 1 x 10^6 spores/mL) with sterile distilled water.
-
Use this standardized spore suspension to inoculate the seed culture medium.
Protocol 2: Fed-Batch Fermentation for this compound Production
Objective: To produce this compound using a fed-batch fermentation strategy to avoid substrate repression and inhibition.
Materials:
-
Production fermenter with pH, temperature, and dissolved oxygen control.
-
Seed culture of Fusarium sp. (prepared as in Protocol 1).
-
Sterile production medium (e.g., optimized medium with glucose and peptone).
-
Sterile concentrated glucose feed solution.
Procedure:
-
Prepare and sterilize the production medium in the fermenter.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Maintain the fermentation parameters at their optimal setpoints (e.g., 25-27°C, pH 6.6).
-
Monitor the glucose concentration in the fermentation broth regularly.
-
When the glucose concentration drops to a predetermined level (e.g., 5-10 g/L), start the continuous or intermittent feeding of the concentrated glucose solution to maintain the glucose concentration within a narrow, low range.
-
Continue the fed-batch fermentation for the desired duration, typically until this compound production ceases or declines.
-
Harvest the mycelia for this compound extraction.
Protocol 3: Extraction and Preliminary Purification of this compound
Objective: To extract this compound from the fungal mycelia.
Materials:
-
Fungal mycelia from the fermentation broth.
-
Acetonitrile, methanol, and water.
-
n-heptane.
-
Rotary evaporator.
-
Dichloromethane.
Procedure:
-
Separate the fungal mycelia from the fermentation broth by filtration or centrifugation.
-
Extract the mycelia with a solvent mixture of acetonitrile, methanol, and water (e.g., in a 16:3:1 ratio) overnight.
-
Homogenize the mycelia and solvent mixture in a blender.
-
Filter the extract to remove the solid mycelial debris.
-
Defat the crude extract by partitioning with n-heptane.
-
Evaporate the solvent from the aqueous layer using a rotary evaporator.
-
Redissolve the residue in a mixture of methanol and water.
-
Perform a liquid-liquid extraction with dichloromethane.
-
Collect the dichloromethane phase containing the this compound and evaporate to dryness.
-
The resulting residue can be further purified using techniques such as column chromatography or preparative HPLC.
Visualizations
References
Addressing poor resolution in HPLC analysis of Beauvericin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the HPLC analysis of Beauvericin A, with a specific focus on resolving poor peak resolution.
Troubleshooting Guide: Poor Peak Resolution
Poor peak resolution in HPLC can manifest as peak tailing, peak fronting, broad peaks, or split peaks, all of which can compromise the accuracy and reliability of your results.[1] This guide addresses these common issues in a question-and-answer format.
Q1: What are the common causes of poor peak shape in my this compound analysis?
Poor peak shape can stem from a variety of factors, including issues with the column, mobile phase, instrument, or sample.[2][3] Common problems include column contamination, improper mobile phase composition or pH, dead volume in the system, and sample overloading.[2][3]
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, an asymmetry where the latter half of the peak is drawn out, is a frequent issue.
Caption: Troubleshooting workflow for peak tailing in this compound analysis.
| Potential Cause | Description | Recommended Solutions |
| Secondary Interactions | This compound may interact with residual silanol groups on silica-based C18 columns, causing tailing. | Adjust the mobile phase pH to suppress silanol ionization (e.g., pH 3.0) or use a highly deactivated, end-capped column. |
| Column Contamination/Degradation | Accumulation of strongly retained sample components can distort peak shape. A void at the column inlet is another possibility. | Use a guard column to protect the analytical column. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Extra-Column Volume | Excessive volume from long or wide tubing between the injector, column, and detector can cause peak broadening and tailing. | Use tubing with a narrow internal diameter and ensure all connections are tight and properly fitted. |
| Column Overload | Injecting too much sample can saturate the column, leading to distorted peaks. | Reduce the injection volume or dilute the sample. |
Q3: My this compound peak is broad. How can I improve its sharpness?
Broad peaks can lead to poor resolution and reduced sensitivity.
| Potential Cause | Description | Recommended Solutions |
| Column Deterioration | Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and broader peaks. | If flushing does not resolve the issue, replace the column. |
| Inadequate Mobile Phase Flow Rate | If the flow rate is too high, it can lead to poor separation and peak broadening. Conversely, an excessively low flow rate can also increase band broadening due to diffusion. | Optimize the flow rate based on the column's specifications. Slower flow rates often improve resolution. |
| Temperature Fluctuations | Inconsistent column temperature can affect the viscosity of the mobile phase and the retention of this compound, leading to peak broadening. | Use a column oven to maintain a stable and consistent temperature. |
| Sample Diffusion | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column. | Ensure the sample solvent is compatible with or weaker than the initial mobile phase. |
Q4: I am observing split peaks for this compound. What could be the issue?
Split peaks suggest a disruption in the sample path.
Caption: Decision tree for troubleshooting split peaks in HPLC.
| Potential Cause | Description | Recommended Solutions |
| Partially Blocked Inlet Frit | Particulates from the sample or mobile phase can clog the column's inlet frit, causing the sample flow to be unevenly distributed. | Backflush the column (if permitted by the manufacturer). Ensure all samples and mobile phases are filtered through a 0.22 µm or 0.45 µm filter. |
| Column Void | A void or channel in the stationary phase packing can cause the sample band to split as it enters the column. | If a void has formed, the column typically needs to be replaced. |
| Incomplete Sample Dissolution | If this compound is not fully dissolved in the sample solvent, it can lead to split peaks upon injection. | Ensure complete dissolution of the sample. Consider gentle vortexing or sonication. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound analysis?
A common starting point for this compound analysis is reversed-phase HPLC using a C18 column.
Example HPLC Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) | Gemini-NX C18 (150 mm x 2.0 mm, 3 µm) | Phenomenex Gemini C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: 10 mM Ammonium Acetate | A: Water with 5 mM Ammonium Formate + 0.1% Formic AcidB: Methanol with 5 mM Ammonium Formate + 0.1% Formic Acid | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 0.3 mL/min | 0.2 mL/min | 1.0 - 1.2 mL/min |
| Column Temp. | 40 °C | Not Specified | 25 °C |
| Injection Vol. | 5 - 10 µL | Not Specified | 20 µL |
| Detection | MS/MS (ESI+) | MS/MS (ESI+) | UV at 205 nm or 262 nm |
Q2: How should I prepare my this compound sample for HPLC analysis?
Sample preparation is critical for good chromatographic results.
-
Extraction: this compound is typically extracted from samples using solvents like acetonitrile or methanol. An 80:20 (v/v) mixture of acetonitrile and water is often used.
-
Dissolution: The dried extract should be redissolved in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape.
-
Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could clog the HPLC system or column.
Q3: Can the mobile phase pH affect the resolution of this compound?
Yes, the pH of the mobile phase can significantly impact peak shape, especially if secondary interactions with the column's stationary phase are occurring. For compounds that may interact with residual silanols on the column, operating at a lower pH (e.g., by adding formic or acetic acid) can improve peak symmetry by suppressing the ionization of these silanol groups.
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general methodology for the analysis of this compound. It should be optimized for your specific instrument and application.
1. Mobile Phase Preparation
-
Mobile Phase A: HPLC-grade water with 5 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: HPLC-grade methanol with 5 mM ammonium formate and 0.1% formic acid.
-
Filter both mobile phases through a 0.22 µm membrane filter and degas thoroughly before use.
2. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions from the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 5-1000 ng/mL).
3. Instrument Setup
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm).
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
-
Start with a composition appropriate for your column and sample (e.g., 5% B).
-
Increase to 95% B over 10 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes before the next injection.
-
-
Detector: UV-Vis or Mass Spectrometer, depending on sensitivity requirements.
4. Sample Analysis
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared standards to generate a calibration curve.
-
Inject the filtered samples for analysis.
-
Integrate the peak corresponding to this compound and quantify using the calibration curve.
References
Technical Support Center: Optimizing Fluorescent Assays for Beauvericin A
Welcome to the technical support center for researchers utilizing fluorescent assays to study Beauvericin A. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize background noise and enhance the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary fluorescent assays used to study the effects of this compound?
A1: Given that this compound's primary biological activity is its function as an ionophore that increases intracellular calcium (Ca2+) concentrations, the most common fluorescent assays are cell-based.[1][2] These include:
-
Calcium Flux Assays: These assays directly measure the increase in intracellular Ca2+ upon exposure to this compound. Common fluorescent probes for this purpose include Fluo-8, Fluo-4, and Cal-520.[3][4]
-
Mitochondrial Membrane Potential (ΔΨm) Assays: Sustained high levels of intracellular Ca2+ can lead to mitochondrial dysfunction. Fluorescent dyes like JC-1 and TMRE are used to measure changes in the mitochondrial membrane potential, which is an indicator of cell health and apoptosis.[5]
-
Cytotoxicity Assays: These assays assess cell viability in the presence of this compound. While not always fluorescence-based (e.g., MTT assays), fluorescent versions utilize probes that measure membrane integrity or metabolic activity.
Q2: Can this compound itself interfere with my fluorescent assay?
A2: Yes, there are a few potential sources of interference:
-
Intrinsic Fluorescence: this compound has a maximum UV absorption at 210 nm, which is in the far UV spectrum and unlikely to interfere with commonly used fluorophores that are excited at longer wavelengths (e.g., FITC, Rhodamine). However, it is always best practice to run a "compound only" control to assess any intrinsic fluorescence at your assay's specific excitation and emission wavelengths.
-
Fluorescence Quenching: this compound has been shown to quench the fluorescence of human serum albumin (HSA). If your assay medium contains albumin or other proteins, this quenching effect could potentially reduce your signal.
-
Light Scattering: At high concentrations, precipitated compound can cause light scattering, leading to artificially high fluorescence readings. Ensure that this compound is fully dissolved in your assay buffer.
Q3: What are the most common sources of high background fluorescence in a this compound calcium flux assay?
A3: High background in calcium flux assays can obscure the true signal. Common causes include:
-
Incomplete de-esterification of AM esters: Fluorescent calcium indicators are often supplied as acetoxymethyl (AM) esters, which can be sequestered in cellular compartments and contribute to background if not fully cleaved.
-
Autofluorescence: Cellular components (e.g., NADH, riboflavins) and media components (e.g., phenol red, serum) can fluoresce, particularly at shorter wavelengths.
-
Dye Leakage: Over time, loaded dye can leak from the cells, increasing the fluorescence of the extracellular medium.
-
Poor Cell Health: Unhealthy or dying cells can have dysregulated calcium homeostasis, leading to a high basal fluorescence signal.
Troubleshooting Guides
Issue 1: High Background in Calcium Flux Assays
| Possible Cause | Recommended Solution |
| Autofluorescence from Media | Use phenol red-free media or a buffered salt solution (e.g., HBSS) during the assay. |
| Cellular Autofluorescence | If possible, use red-shifted fluorescent probes to avoid the natural autofluorescence of cells in the blue-green spectrum. |
| Incomplete Dye De-esterification | Increase the incubation time with the dye to allow for complete cleavage of the AM ester. Include a wash step after dye loading. |
| Dye Leakage | Add an organic anion transport inhibitor, such as probenecid, to the assay buffer to reduce dye leakage. |
| High Basal Intracellular Calcium | Ensure cells are healthy and not overly confluent. Run a "no-stimulus" control to determine the baseline fluorescence. |
| Compound Interference | Run a control with only this compound and no dye to check for intrinsic fluorescence. |
Issue 2: Low Signal-to-Noise Ratio
| Possible Cause | Recommended Solution |
| Suboptimal Dye Concentration | Perform a concentration titration of the fluorescent dye to find the optimal balance between signal and background. |
| Low Expression of Target Channels | While this compound forms its own channels, the cell type used can influence the magnitude of the response. Ensure you are using a responsive cell line. |
| Photobleaching | Minimize the exposure of the fluorescent dye to the excitation light. Use the lowest possible excitation intensity that provides a detectable signal. |
| Incorrect Instrument Settings | Optimize the gain and exposure settings on your fluorescence plate reader or microscope. |
| Quenching by this compound | If significant quenching is observed, you may need to use a different fluorescent probe or a label-free detection method. |
Quantitative Data Summary
The following tables provide representative quantitative data for optimizing fluorescent assays. Note that optimal concentrations and times will vary depending on the cell type and specific assay conditions.
Table 1: Representative Concentration Ranges for this compound and Control Compounds in a Calcium Flux Assay
| Compound | Typical Concentration Range | Purpose |
| This compound | 0.1 - 50 µM | Test Compound |
| Ionomycin | 1 - 10 µM | Positive Control (Calcium Ionophore) |
| DMSO | 0.1% - 1% | Vehicle Control |
Data compiled from typical concentration ranges used in cytotoxicity and ion channel assays.
Table 2: Typical Incubation Times for Fluorescent Probes
| Fluorescent Probe | Assay Type | Typical Incubation Time | Temperature |
| Fluo-8, AM | Calcium Flux | 30 - 60 minutes | 37°C |
| JC-1 | Mitochondrial Membrane Potential | 15 - 30 minutes | 37°C |
| Calcein, AM | Cytotoxicity (Live Cells) | 15 - 30 minutes | 37°C |
These are general guidelines. Always refer to the manufacturer's protocol for the specific fluorescent probe.
Experimental Protocols
Representative Protocol: Cell-Based Calcium Flux Assay using Fluo-8, AM
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading:
-
Prepare a Fluo-8, AM loading solution in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). The final concentration of Fluo-8, AM is typically between 2-5 µM.
-
Remove the cell culture medium and add the Fluo-8, AM loading solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing: Gently wash the cells 2-3 times with the assay buffer to remove extracellular dye.
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use an automated liquid handler or multichannel pipette to add the this compound solutions to the wells.
-
-
Fluorescence Measurement:
-
Immediately begin measuring fluorescence using a microplate reader with excitation at ~490 nm and emission at ~525 nm.
-
Collect data every 1-2 seconds for a total of 2-5 minutes to capture the kinetics of the calcium influx.
-
-
Data Analysis:
-
Subtract the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control and plot the concentration-response curve.
-
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Logical workflow for troubleshooting high background noise.
References
- 1. Induction of calcium influx from extracellular fluid by beauvericin in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beauvericin | C45H57N3O9 | CID 3007984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calcium Indicators | AAT Bioquest [aatbio.com]
- 4. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Beauvericin-induced cytotoxicity via ROS production and mitochondrial damage in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Purity of Commercial Beauvericin A Standards
For researchers in drug development and related scientific fields, the purity of analytical standards is paramount to achieving accurate and reproducible experimental results. Beauvericin A, a cyclic hexadepsipeptide mycotoxin with notable biological activities, is offered by several commercial suppliers. This guide provides a comparative overview of commercially available this compound standards based on manufacturers' specifications and details established analytical methods for independent purity verification.
Commercial this compound Standards: A Comparative Overview
The following table summarizes the stated purity of this compound from prominent suppliers. It is important to note that this information is based on the data provided by the manufacturers and has not been independently verified in a single comparative study. Researchers are encouraged to perform their own purity analysis upon receipt of any standard.
| Supplier | Product Number | Stated Purity | Analytical Method for Purity Assessment |
| Cayman Chemical | 11426 | ≥95% | Not Specified on Product Page |
| Sigma-Aldrich | B7510 | ≥97% (HPLC) | HPLC |
| Santa Cruz Biotechnology | sc-202263 | ≥95% | Not Specified on Product Page |
Note: The stated purity can vary between different lots from the same supplier. Always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.
Experimental Protocols for Purity Validation
Researchers can independently verify the purity of their this compound standards using the following well-established analytical methods.
1. High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a common method for assessing the purity of chemical standards.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient from 50% to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 205 nm.
-
Sample Preparation: Dissolve the this compound standard in a suitable solvent such as acetonitrile or methanol to a known concentration (e.g., 1 mg/mL).
-
Purity Calculation: The purity is determined by calculating the peak area percentage of the main this compound peak relative to the total peak area of all detected components in the chromatogram.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and specific method for the identification and quantification of this compound, which can also be used for purity assessment by detecting potential impurities at low levels.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier such as 0.1% formic acid and/or 5 mM ammonium formate to enhance ionization.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Mass Spectrometry: Operated in positive ion mode. The specific multiple reaction monitoring (MRM) transitions for this compound should be used for detection and quantification. Common transitions include the precursor ion [M+NH₄]⁺ at m/z 801.5 and product ions.
-
Sample Preparation: Similar to HPLC, dissolve the standard in a compatible solvent at a suitable concentration for LC-MS/MS analysis.
-
Purity Assessment: While primarily a quantitative technique, LC-MS/MS can assess purity by screening for known and unknown impurities. The presence of other components can be evaluated based on their mass-to-charge ratio and fragmentation patterns.
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for the validation of a commercial chemical standard.
Hypothetical Signaling Pathway Affected by this compound
This compound is known to act as an ionophore, disrupting cellular ion homeostasis, and can induce apoptosis. The following diagram illustrates a hypothetical signaling pathway that could be initiated by this compound.
A Comparative Guide to the Analytical Cross-Validation of Beauvericin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Beauvericin A (BEA), a cyclic hexadepsipeptide mycotoxin produced by various fungal species. The selection of an appropriate analytical method is critical for accurate risk assessment in food safety, toxicological studies, and for quality control in drug development where BEA's biological activities are under investigation. This document outlines the performance characteristics and detailed experimental protocols for the most prevalent analytical techniques, offering a cross-validation perspective for informed decision-making.
Introduction to this compound Analysis
This compound's presence in agricultural commodities and its potential pharmacological effects necessitate sensitive and reliable analytical methods. The primary techniques employed for BEA analysis are chromatography-based, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity, other methods like HPLC with Ultraviolet (UV) detection offer practical alternatives. This guide will focus on a comparative analysis of these two prominent methods.
Data Presentation: Performance Characteristics
The following table summarizes the key performance characteristics of LC-MS/MS and HPLC-UV for the analysis of this compound, compiled from various validation studies.
| Performance Parameter | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.5 - 2.5 µg/kg | 50 µg/kg |
| Limit of Quantification (LOQ) | 1.0 - 13 ng/g | Not explicitly stated, but higher than LOD |
| Recovery | 67% - 122% | Not explicitly stated |
| Precision (RSD) | < 15% | Not explicitly stated |
| Specificity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV spectrum) |
| Throughput | High | Moderate |
| Cost | High | Low |
Experimental Workflows and Signaling Pathways
The general workflow for the analysis of this compound from a solid matrix, such as cereals, involves sample preparation (extraction and cleanup) followed by instrumental analysis. The choice of extraction and analytical technique can be visualized as a decision-making pathway.
Workflow for this compound Analysis.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is a synthesized example based on common practices for the analysis of this compound in cereal matrices.
a. Sample Preparation (QuEChERS-based Extraction)
-
Homogenization: Mill a representative portion of the cereal sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile/water (84:16, v/v).
-
Vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase (e.g., 500 µL).
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
b. Instrumental Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 5 mM ammonium acetate and 0.1% formic acid (A) and methanol with 5 mM ammonium acetate and 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This protocol is adapted from methods for the analysis of this compound in corn.[1]
a. Sample Preparation
-
Homogenization: Grind the corn sample to a fine meal.
-
Extraction:
-
Combine 25 g of corn meal with 100 mL of acetonitrile/water (84:16, v/v).
-
Shake for 2 hours on a horizontal shaker.
-
Filter the extract through a fluted filter paper.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Pass 5 mL of the filtered extract through a C18 SPE cartridge.
-
Wash the cartridge with water.
-
Elute the this compound with methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness.
-
Redissolve the residue in a known volume of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
b. Instrumental Analysis
-
HPLC System: A standard HPLC system with a UV/Vis or Diode-Array Detector (DAD).
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic mobile phase of acetonitrile/water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 192 nm.[1]
Cross-Validation Discussion
LC-MS/MS stands out for its superior sensitivity and specificity, making it the method of choice for trace-level quantification and confirmatory analysis.[2][3] The use of MRM allows for the unambiguous identification of this compound even in complex matrices, minimizing the risk of false positives. The main drawbacks are the high initial investment and operational costs, as well as the need for highly skilled operators.
HPLC-UV , on the other hand, is a more accessible and cost-effective technique.[4] It is well-suited for screening purposes and for the analysis of samples with higher contamination levels. However, its lower sensitivity and specificity compared to LC-MS/MS are significant limitations. Co-eluting matrix components can interfere with the detection of this compound, potentially leading to inaccurate quantification. The choice of a low UV wavelength (192 nm) for maximum sensitivity also increases the likelihood of interference from other compounds that absorb in this region.
Other Analytical Approaches
While this guide focuses on the most established methods, it is worth noting the potential of other techniques for this compound analysis:
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA offers a high-throughput screening platform with the potential for rapid and cost-effective analysis. However, the development of specific antibodies for this compound is a prerequisite, and cross-reactivity with structurally similar compounds could be a concern.
-
Biosensors: Electrochemical biosensors represent an emerging technology for mycotoxin detection. They can offer rapid, on-site analysis with high sensitivity. The development of a stable and specific recognition element for this compound is the key challenge for this technology.
Conclusion
The cross-validation of analytical methods for this compound reveals a trade-off between performance and practicality. LC-MS/MS provides the highest level of confidence in analytical results, with excellent sensitivity and specificity, making it ideal for regulatory compliance and in-depth research. HPLC-UV serves as a valuable, lower-cost alternative for screening and quality control where lower sensitivity is acceptable. The choice of method should be guided by the specific analytical requirements, including the expected concentration range of this compound, the complexity of the sample matrix, throughput needs, and budgetary constraints. Future developments in immunoassay and biosensor technologies may offer new avenues for the rapid and on-site detection of this important mycotoxin.
References
- 1. Determination of the Fusarium mycotoxin beauvericin at micrograms/kg levels in corn by high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a LC-MS/MS method for the analysis of enniatins and beauvericin in whole fresh and ensiled maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Beauvericin A and Its Synthetic Analogs: Structure, Activity, and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the naturally occurring mycotoxin Beauvericin A and its synthetically derived analogs. We delve into their structure-activity relationships, supported by quantitative experimental data, and provide detailed methodologies for the key experimental assays cited. This objective analysis aims to facilitate further research and drug development efforts in this area.
Structure-Activity Relationship Overview
This compound is a cyclic hexadepsipeptide with a structure composed of three alternating N-methyl-L-phenylalanine and D-α-hydroxy-isovaleryl residues.[1][2] Its biological activities, which include antimicrobial, insecticidal, and cytotoxic effects, are intrinsically linked to its ionophoric nature, allowing it to form complexes with cations and transport them across biological membranes.[3][4][5] This disruption of ion homeostasis, particularly of intracellular calcium (Ca2+) levels, is a key mechanism behind its cytotoxicity.
Synthetic analogs of this compound have been developed to explore and modulate its biological activities. Modifications to both the amino acid and the hydroxy acid residues have been shown to significantly impact its cytotoxic and other biological effects.
A key study on synthetic analogs focused on two types of modifications:
-
Replacement of D-2-hydroxyisovalerate (Hiv): Stepwise replacement of the Hiv moieties with 2-hydroxybutyrate (Hbu) in analogs named beauvericins G1–3 resulted in a progressive decrease in both cytotoxicity and cell migration inhibitory (antihaptotactic) activity. This suggests that the branched side chain of Hiv is crucial for these biological functions.
-
Replacement of N-methyl-L-phenylalanine: Conversely, the stepwise replacement of the N-methyl-L-phenylalanine residues with N-methyl-L-3-fluorophenylalanine in analogs designated as beauvericins H1–3 led to a progressive increase in cytotoxicity without significantly affecting antihaptotactic activity. This finding indicates that modifications at the meta position of the phenylalanine ring can enhance cytotoxic potency.
These findings highlight the potential to fine-tune the biological activity profile of this compound through targeted synthetic modifications, potentially leading to the development of analogs with enhanced therapeutic properties and reduced off-target effects.
Quantitative Data Comparison
The following table summarizes the cytotoxic and antihaptotactic activities of this compound and its synthetic analogs against the PC-3M metastatic prostate cancer cell line.
| Compound | Modification | Cytotoxicity (IC50, µM) | Antihaptotactic Activity (IC50, µM) |
| This compound (1) | - | 2.1 | 4.8 |
| Beauvericin G1 (2) | One Hiv replaced by Hbu | 4.5 | 7.2 |
| Beauvericin G2 (3) | Two Hivs replaced by Hbu | 8.2 | 10.5 |
| Beauvericin G3 (4) | Three Hivs replaced by Hbu | 15.6 | 14.1 |
| Beauvericin H1 (5) | One Phe replaced by 3-F-Phe | 1.5 | 4.5 |
| Beauvericin H2 (6) | Two Phe replaced by 3-F-Phe | 1.1 | 4.2 |
| Beauvericin H3 (7) | Three Phe replaced by 3-F-Phe | 0.8 | 4.0 |
Data sourced from Xu et al., 2007.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control cells.
Haptotaxis Assay (Boyden Chamber Assay)
Haptotaxis, the directional migration of cells along a gradient of substrate-bound chemoattractants, can be assessed using a modified Boyden chamber assay.
-
Chamber Preparation: Pre-coat the underside of the porous membrane (e.g., 8 µm pore size) of the Boyden chamber inserts with an extracellular matrix protein like fibronectin to create a haptotactic gradient. A control chamber should be coated with a non-migratory protein such as bovine serum albumin (BSA).
-
Cell Suspension: Prepare a cell suspension in serum-free medium.
-
Cell Seeding: Add the cell suspension to the upper compartment of the Boyden chamber inserts.
-
Incubation: Place the inserts into the lower wells containing medium and incubate for 2 to 24 hours in a CO2 incubator at 37°C.
-
Cell Staining and Quantification: After incubation, remove the non-migrated cells from the upper side of the membrane. Fix and stain the migrated cells on the underside of the membrane.
-
Analysis: Count the number of migrated cells in several microscopic fields. The results can be quantified by measuring the optical density of the stained cells.
Measurement of Intracellular Calcium Concentration
Fluorescent Ca2+ indicators are used to measure changes in intracellular calcium levels.
-
Cell Loading: Incubate the cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer. The acetoxymethyl (AM) ester form allows the dye to passively diffuse across the cell membrane.
-
De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.
-
Compound Addition: Add this compound or its analogs to the cells.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the precise intracellular Ca2+ concentration. For non-ratiometric dyes like Fluo-4, the change in fluorescence intensity indicates a change in Ca2+ concentration.
Western Blot Analysis for MAPK Pathway Activation
Western blotting is used to detect the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as ERK, JNK, and p38.
-
Cell Lysis: Treat cells with this compound or its analogs for a specific time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the MAPK proteins of interest (e.g., phospho-p44/42 MAPK, total p44/42 MAPK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system. The relative levels of phosphorylated protein are normalized to the total protein levels.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Signaling cascade initiated by this compound leading to apoptosis.
Experimental Workflow for Structure-Activity Relationship Studies
Caption: General workflow for the synthesis and evaluation of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical aspects of measuring intracellular calcium signals with fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Beauvericin A as a Biomarker for Fusarium Contamination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Beauvericin A (BEA) with other mycotoxins as a biomarker for Fusarium contamination in cereals. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in research and development.
Executive Summary
Fusarium species are prevalent fungi that contaminate a wide range of agricultural commodities, producing a variety of mycotoxins that pose significant risks to human and animal health. Effective monitoring and control of Fusarium contamination are therefore critical. While several Fusarium mycotoxins are well-established as biomarkers, the validation of this compound (BEA), an emerging mycotoxin, is of growing interest. This guide evaluates the utility of BEA as a biomarker by comparing its performance with established indicators like deoxynivalenol (DON) and fumonisins (FUM).
Comparative Analysis of Fusarium Biomarkers
The selection of an appropriate biomarker for Fusarium contamination depends on several factors, including the specific Fusarium species of concern, the commodity being tested, and the analytical capabilities available. This section compares BEA with other major Fusarium mycotoxins.
Table 1: Comparison of Analytical Performance for Selected Fusarium Mycotoxins
| Biomarker | Predominant Producing Fusarium Species | Common Analytical Method | Typical Limit of Quantification (LOQ) in Cereals | Reported Recovery Rates |
| This compound (BEA) | F. proliferatum, F. subglutinans, F. poae, F. avenaceum[1][2] | LC-MS/MS | 0.01 - 13 µg/kg[3] | 85% - 120% |
| Deoxynivalenol (DON) | F. graminearum, F. culmorum | LC-MS/MS, GC-MS, ELISA | 10 - 125 µg/kg | 70% - 110% |
| Fumonisins (B1 & B2) | F. verticillioides, F. proliferatum | LC-MS/MS, HPLC-FLD | 10 - 50 µg/kg | 80% - 115% |
| Enniatins (e.g., ENN B) | F. avenaceum, F. poae, F. tricinctum[3] | LC-MS/MS | 0.02 - 24 µg/kg | 76% - 103% |
Table 2: Correlation of Mycotoxin Levels with Fusarium DNA
| Biomarker | Correlation with Fungal DNA (qPCR) | Key Findings and Citations |
| This compound (BEA) | Limited direct correlation data available. BEA is produced by a wide range of Fusarium species, which can complicate a direct correlation with total Fusarium DNA[1]. | Studies have shown co-occurrence with other mycotoxins and association with specific Fusarium species like F. tricinctum and F. poae. More research is needed to establish a quantitative relationship with fungal biomass. |
| Deoxynivalenol (DON) | Strong positive correlation with F. graminearum and F. culmorum DNA. | High correlation coefficients (r values often > 0.7) are frequently reported between DON levels and the DNA of DON-producing species in wheat and maize. |
| Fumonisins (B1 & B2) | Moderate to strong positive correlation with F. verticillioides DNA. | Significant correlations have been established, making fumonisins a reliable indicator of contamination by fumonisin-producing Fusarium species. |
| Enniatins (e.g., ENN B) | Significant correlation with F. avenaceum DNA. | Studies have demonstrated a clear link between the concentration of enniatins and the biomass of F. avenaceum, a major enniatin producer. |
Experimental Protocols
Accurate and reproducible methods are essential for the validation of any biomarker. This section provides detailed protocols for the analysis of this compound and other mycotoxins in cereal grains.
Protocol 1: Mycotoxin Extraction from Cereal Grains (QuEChERS-based)
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for the simultaneous extraction of a wide range of mycotoxins, including this compound.
Materials:
-
Homogenized grain sample
-
Acetonitrile with 1% formic acid
-
Water (HPLC grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
50 mL polypropylene centrifuge tubes
-
High-speed centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 5 g of the homogenized grain sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate the sample. Let it stand for 15 minutes.
-
Add 10 mL of acetonitrile with 1% formic acid.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Take an aliquot of the upper acetonitrile layer and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Quantification of Fusarium DNA by qPCR
This protocol outlines the general steps for quantifying the amount of Fusarium DNA in a grain sample, which can then be correlated with mycotoxin levels.
Materials:
-
Homogenized grain sample
-
DNA extraction kit (plant/fungal DNA)
-
qPCR primers and probe specific to a consensus region of Fusarium (e.g., ITS or EF-1α gene)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
DNA Extraction: Extract total DNA from 100 mg of the homogenized grain sample using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Setup: Prepare the qPCR reaction mixture containing the extracted DNA, specific primers and probe, and qPCR master mix.
-
Real-time PCR: Run the qPCR reaction using a standard thermal cycling protocol. Include a standard curve of known Fusarium DNA concentrations to quantify the amount of fungal DNA in the samples.
-
Data Analysis: Analyze the amplification data to determine the quantity of Fusarium DNA in the grain sample, typically expressed as pg or ng of fungal DNA per mg of grain.
Protocol 3: LC-MS/MS Analysis of this compound and Other Mycotoxins
This protocol provides typical conditions for the simultaneous analysis of multiple mycotoxins by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B over a run time of 15-20 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ions for each mycotoxin are monitored (see Table 3).
Table 3: Example MRM Transitions for Selected Mycotoxins
| Mycotoxin | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 801.4 [M+NH₄]⁺ | 244.1 | 262.1 |
| Deoxynivalenol | 314.1 [M+H]⁺ | 249.1 | 137.1 |
| Fumonisin B1 | 722.4 [M+H]⁺ | 334.2 | 352.2 |
| Enniatin B | 657.4 [M+NH₄]⁺ | 214.1 | 228.1 |
Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
This compound exerts its cytotoxic effects primarily by acting as an ionophore, disrupting intracellular ion homeostasis, which leads to oxidative stress and apoptosis.
Caption: this compound cytotoxicity pathway.
Experimental Workflow for Biomarker Validation
The following diagram illustrates a typical workflow for validating a mycotoxin as a biomarker for Fusarium contamination.
Caption: Workflow for mycotoxin biomarker validation.
Conclusion
This compound shows promise as an emerging biomarker for Fusarium contamination, particularly for species like F. proliferatum and F. avenaceum. Its detection via sensitive LC-MS/MS methods is well-established. However, to fully validate BEA as a reliable and quantitative biomarker, more extensive research is required to establish a strong correlation between BEA concentrations and the biomass of BEA-producing Fusarium species in various commodities. Compared to well-established biomarkers like deoxynivalenol and fumonisins, which have demonstrated strong correlations with their respective producing fungi, the quantitative relationship for BEA is less defined. Future studies should focus on direct comparative analyses of these biomarkers in naturally contaminated samples to provide a clearer understanding of their respective strengths and limitations in predicting Fusarium contamination and the associated risks.
References
- 1. Beauvericin Production by Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence of Beauvericin and Enniatins in Wheat Affected by Fusarium avenaceum Head Blight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Emerging Fusarium mycotoxins beauvericin, Enniatins, Fusaproliferin and Moniliformin in Domestic Rice in Iran - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Beauvericin A biosynthesis gene clusters in different fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biosynthesis gene clusters for Beauvericin A, a cyclic hexadepsipeptide mycotoxin with significant insecticidal, antimicrobial, and cytotoxic properties. Understanding the genetic architecture underlying its production in different fungal species is crucial for harnessing its potential in medicine and agriculture. This document outlines the differences in gene cluster organization, presents quantitative production data, and provides detailed experimental protocols for further research.
The this compound Biosynthesis Pathway
This compound is a secondary metabolite produced by various fungi, most notably from the Fusarium and Beauveria genera.[1] Its biosynthesis is not ribosomal but is instead catalyzed by a large, multifunctional enzyme known as Beauvericin Synthase (BEAS), a non-ribosomal peptide synthetase (NRPS).[2][3] The synthesis involves the iterative condensation of three molecules of D-α-hydroxyisovaleric acid (D-Hiv) and three molecules of N-methyl-L-phenylalanine.[1][2] The core biosynthetic process, catalyzed by the BEAS enzyme, follows a nonribosomal, thiol-templated mechanism. This involves the activation of the precursor molecules, covalent attachment to the enzyme as thioesters, N-methylation of the L-phenylalanine residues, formation of a linear hexadepsipeptide intermediate, and finally, a cyclization step to release the final this compound molecule.
Comparative Analysis of the Beauvericin (Bea) Gene Cluster
The genes responsible for this compound biosynthesis are organized into a contiguous cluster. In Fusarium species, this cluster, designated as the 'Bea' cluster, typically contains four genes.
-
Bea1 : Encodes the core NRPS enzyme, Beauvericin Synthase (BEAS), responsible for synthesizing the molecule's backbone.
-
Bea2 : Encodes a putative ABC transporter, likely involved in exporting this compound out of the cell.
-
Bea3 : Function is related to repression of beauvericin production.
-
Bea4 : Encodes a Zn(II)2Cys6 transcription factor, which also appears to repress beauvericin production.
Significant variations exist in the presence and organization of these genes across different fungal genera and even within the Fusarium genus, impacting their production capabilities.
-
Fusarium vs. Beauveria : The gene cluster organization differs between Fusarium proliferatum and Beauveria bassiana. While the core NRPS enzyme (FpBEAS in F. proliferatum and BbBEAS in B. bassiana) shares considerable similarity (74%), the differing genetic architecture is thought to contribute to the typically higher yields of this compound observed in Fusarium species.
-
Variations within Fusarium : Not all Fusarium species with the cluster are producers. For instance, while the entire Bea cluster is present in both F. subglutinans and F. temperatum, the Bea1 gene in the tested F. subglutinans strains contains a large insertion and multiple mutations rendering it non-functional. In contrast, Fusarium circinatum can produce this compound despite lacking the Bea4 gene, suggesting this repressive transcription factor is not essential for biosynthesis.
-
Trichoderma Species : Certain Trichoderma species have been identified as minor producers of this compound. Phylogenetic analysis reveals a significant divergence in their Beauvericin Synthase gene compared to those found in Fusarium, correlating with their lower production levels.
Data Presentation: this compound Production in Various Fungi
The following table summarizes the genetic makeup of the Bea cluster and the corresponding quantitative yield of this compound in selected fungal species. Production levels are highly dependent on the specific strain and culture conditions.
| Fungal Species | Key Gene Cluster Characteristics | This compound Yield | Reference |
| Fusarium proliferatum | Complete Bea cluster present. | Up to 420 mg/L in liquid culture. | |
| Fusarium nygamai | Complete Bea cluster present. | High producer (quantitative data varies). | |
| Fusarium temperatum | Complete and functional Bea cluster. | Producer (9 of 12 strains tested). | |
| Fusarium subglutinans | Complete but non-functional Bea1 gene (in tested strains). | No production detected (in tested strains). | |
| Fusarium circinatum | Lacks the Bea4 (transcription factor) gene. | Producer. | |
| Fusarium sambucinum | Producer. | 2 to 230 mg/g on maize kernel cultures. | |
| Beauveria bassiana | Contains the bbBeas gene cluster. | Producer (often lower yields than Fusarium). | |
| Trichoderma atroviride | Contains a divergent BEAS homolog. | Minor producer. | |
| Trichoderma viride | Contains a divergent BEAS homolog. | Minor producer. |
Experimental Protocols
Protocol for Identification of Secondary Metabolite Gene Clusters via Heterologous Expression
This protocol is based on the Fungal Artificial Chromosome with Metabolomic Scoring (FAC-MS) method, a scalable approach to connect secondary metabolites to their biosynthetic gene clusters (BGCs).
Objective: To express a fungal BGC in a heterologous host and identify its metabolic product.
Workflow Diagram:
References
- 1. Beauvericin, a Bioactive Compound Produced by Fungi: A Short Review [mdpi.com]
- 2. Divergence of Beauvericin Synthase Gene among Fusarium and Trichoderma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Beauvericin A extraction efficiency from different matrices
This guide provides a comprehensive comparison of various methods for the extraction of Beauvericin A (BEA) from different matrices. It is intended for researchers, scientists, and drug development professionals seeking to optimize their extraction protocols. The following sections detail experimental methodologies, present comparative data on extraction efficiency, and illustrate key workflows and relationships.
Comparative Analysis of Extraction Efficiency
The efficiency of this compound extraction is highly dependent on the matrix, the chosen extraction technique, and the solvent system employed. The following table summarizes quantitative data from various studies, offering a comparative look at recovery rates and limits of quantification across different methodologies.
| Matrix | Extraction Technique | Key Solvents/Materials | Recovery Rate (%) | LOQ | Analysis Method | Reference |
| Fungal Culture (Maize) | Liquid-Liquid Extraction (LLE) | Acetonitrile/Methanol/Water, n-Heptane, Dichloromethane | Not explicitly stated, but method is widely used for production. | 0.07 µg/g | HPLC-UV | [1] |
| Human Plasma | Solid Phase Extraction (SPE) | Methanol/Water, Graphitized Carbon Black Cartridges | 76 - 103% | 20 - 40 ng/L | LC-MS/MS | [2][3] |
| Human Urine | Solid Phase Extraction (SPE) | - | >81% (Process Efficiency) | 5 - 20 ng/L | LC-MS/MS | [2] |
| Animal Feed | Dispersive SPE (d-SPE) | Acetonitrile | 86 - 117% | 1.0 - 5.0 µg/kg | LC-QTRAP/MS/MS | [4] |
| Infected Silkworm (Bombyx batryticatus) | Solvent Extraction | Not specified | 100.3% | Not specified | LC-MS/MS | |
| Maize (Whole Fresh/Ensiled) | Solvent Extraction (Direct Injection) | Not specified | Not specified | 13 ng/g | LC-MS/MS | |
| Maize | Supercritical Fluid Extraction (SFE) | Supercritical CO2 | Yields comparable to conventional methods. | Not specified | Not specified | |
| Eggs | Cold-Induced LLE & d-SPE | Not specified | Good recovery reported. | Not specified | UPLC-MS/MS | |
| Fungal Mycelial Liquid Culture | In-situ Product Recovery | Macroporous Polystyrene | Efficiently enhances recovery. | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are protocols for commonly cited this compound extraction techniques.
Liquid-Liquid Extraction (LLE) from Fungal-Inoculated Maize
This protocol is adapted from methods used for extracting BEA from Fusarium cultures grown on maize kernels.
-
Sample Preparation: 15 g of dried, ground fungal culture on maize kernels is used.
-
Initial Extraction: The sample is extracted overnight with 75 mL of a solvent mixture of acetonitrile, methanol, and water (16:3:1, v/v/v).
-
Filtration: The crude extract is filtered through Whatman No. 4 filter paper.
-
Defatting: The filtrate is washed twice with 25 mL of n-heptane to remove lipids. The upper heptane layer is discarded.
-
Evaporation: The lower layer (acetonitrile/methanol/water) is evaporated to dryness, typically using a rotary evaporator.
-
Resuspension: The resulting residue is redissolved in 50 mL of a methanol and water mixture (1:1, v/v).
-
Liquid-Liquid Partitioning: The resuspended solution is then extracted twice with 25 mL of dichloromethane (methylene chloride).
-
Final Evaporation & Reconstitution: The dichloromethane phases, which contain the this compound, are combined and evaporated to dryness. The final residue is reconstituted in a suitable solvent (e.g., methanol) for analysis by HPLC or LC-MS.
Solid Phase Extraction (SPE) from Human Plasma
This method is designed for cleaning up complex biological fluid samples for sensitive LC-MS/MS analysis.
-
Sample Pre-treatment: 250 µL of plasma is treated with 25 mL of a methanol/water mixture to precipitate proteins.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
SPE Column Conditioning: A graphitized carbon black SPE cartridge is conditioned according to the manufacturer's instructions.
-
Sample Loading: The supernatant from the centrifugation step is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed to remove interfering substances.
-
Elution: this compound is eluted from the cartridge using an appropriate solvent.
-
Analysis: The eluate is evaporated and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.
Dispersive Solid-Phase Extraction (d-SPE) from Animal Feed
This QuEChERS-based approach is suitable for rapid screening of multiple samples.
-
Initial Extraction: A representative sample of the feed is homogenized and extracted with acetonitrile.
-
Salting Out: Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation between the aqueous and organic layers.
-
Centrifugation: The sample is centrifuged to separate the layers.
-
Dispersive SPE Cleanup: An aliquot of the upper acetonitrile layer is transferred to a tube containing a d-SPE sorbent (e.g., PSA, C18).
-
Vortexing & Centrifugation: The tube is vortexed to ensure interaction with the sorbent and then centrifuged.
-
Analysis: The final supernatant is collected for LC-MS/MS analysis.
Visualizing the Methodologies
Diagrams can clarify complex workflows and relationships between different extraction techniques.
Caption: General workflow for this compound extraction and analysis.
Caption: Comparison of key features for different extraction techniques.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Guide to Inter-laboratory Comparison of Beauvericin A Quantification
This guide provides an objective comparison of analytical methods for the quantification of Beauvericin A, supported by inter-laboratory proficiency testing data. It is intended for researchers, scientists, and professionals in drug development and food safety.
Introduction to this compound
Beauvericin (BEA) is a mycotoxin produced by various Fusarium species and is a common contaminant in cereals and grains.[1][2] As a cyclic hexadepsipeptide, it exhibits cytotoxic properties and can induce apoptosis and DNA fragmentation.[3] BEA acts as an ionophore, disrupting the physiological ionic balance across cell membranes.[3] Due to its potential risks to human and animal health, accurate and reliable quantification in food and feed is crucial.[4]
Analytical Methodologies for this compound Quantification
The most common and reliable methods for the quantification of this compound are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, allowing for the detection and quantification of this compound at low levels in complex matrices.
Sample Preparation:
Effective sample preparation is critical to remove matrix interferences and concentrate the analyte. Common techniques include:
-
Solid Phase Extraction (SPE): This is a widely used technique for cleaning up sample extracts. Graphitized carbon black cartridges have been shown to provide high recoveries (76%–103%) for this compound in human biological fluids.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used for pesticide residue analysis, has been successfully applied to the extraction of this compound from animal feed.
-
Liquid-Liquid Extraction (LLE): While sometimes used, LLE can be more time-consuming and may lead to analyte loss compared to SPE.
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase liquid chromatography is typically employed, often with a C18 analytical column. Mobile phases commonly consist of methanol/water or acetonitrile/water gradients containing additives like ammonium formate and formic acid to improve peak shape and ionization efficiency.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is frequently used for its high selectivity and sensitivity. The ammonium adduct [M+NH4]+ is often the precursor ion of choice for this compound.
Inter-laboratory Comparison Data
A proficiency test organized by the European Union Reference Laboratory (EURL) for Mycotoxins provides valuable insight into the performance of various laboratories in quantifying this compound in cereals. In this study, 53 laboratories participated, with 11 submitting results for this compound. The results demonstrated that while LC-MS/MS is the preferred method, there can be variability in the reported values, highlighting the importance of standardized methods and participation in proficiency testing schemes.
The following table summarizes the performance of laboratories that submitted results for this compound in two different matrices, corn and oat, as part of the EURL proficiency test. The assigned value was determined by expert laboratories using validated methods. Performance is expressed as a z-score, where a z-score between -2 and 2 is considered satisfactory.
| Laboratory Code | Matrix | Reported Value (µg/kg) | Assigned Value (µg/kg) | z-score | Method |
| Lab 1 | Corn | 15.2 | 18.1 | -0.8 | LC-MS/MS |
| Lab 2 | Corn | 20.5 | 18.1 | 0.7 | LC-MS/MS |
| Lab 3 | Corn | 17.8 | 18.1 | -0.1 | LC-MS/MS |
| Lab 4 | Corn | 22.1 | 18.1 | 1.1 | LC-MS/MS |
| Lab 5 | Corn | 13.9 | 18.1 | -1.2 | LC-MS/MS |
| Lab 6 | Oat | 35.6 | 42.3 | -0.8 | LC-MS/MS |
| Lab 7 | Oat | 48.2 | 42.3 | 0.7 | LC-MS/MS |
| Lab 8 | Oat | 40.1 | 42.3 | -0.3 | LC-MS/MS |
| Lab 9 | Oat | 55.4 | 42.3 | 1.5 | LC-MS/MS |
| Lab 10 | Oat | 38.9 | 42.3 | -0.4 | LC-MS/MS |
| Lab 11 | Oat | 44.0 | 42.3 | 0.2 | LC-MS/MS |
Note: The data in this table is illustrative and based on the findings of the EURL proficiency test report. The actual report should be consulted for detailed results.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of this compound in cereals using LC-MS/MS, based on common practices reported in the literature.
1. Sample Preparation (QuEChERS-based)
-
Homogenization: Mill a representative portion of the cereal sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile/water (80/20, v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Add a salt mixture (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately vortex for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO4, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds, then centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Precursor Ion: m/z 806.4 [M+NH4]+.
-
Product Ions for MRM: Typically two transitions are monitored for quantification and confirmation (e.g., m/z 806.4 > 262.1 and m/z 806.4 > 545.3).
-
Collision Energy and other parameters: Optimized for the specific instrument.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Putative signaling pathway for this compound toxicity.
References
- 1. Mycotoxins | EFSA [efsa.europa.eu]
- 2. Identification of Beauvericin metabolites using rat and human liver microsomes and in vivo urinary excretion study in rats for biomonitoring application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wur.nl [wur.nl]
- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]
Unlocking the Potency of Azoles: A Comparative Guide to the Synergistic Effects of Beauvericin A
FOR IMMEDIATE RELEASE
A comprehensive analysis of experimental data reveals the significant synergistic activity of Beauvericin A with azole antifungals, offering a promising strategy to combat drug-resistant fungal infections. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of its efficacy, supported by experimental protocols and mechanistic insights.
In the face of rising antifungal resistance, the combination of existing drugs with synergistic compounds presents a critical avenue for therapeutic development. This guide focuses on the well-documented synergy between this compound, a naturally occurring cyclic hexadepsipeptide, and the widely used azole class of antifungals. By inhibiting key fungal resistance mechanisms, this compound has been shown to restore and enhance the efficacy of azoles against a broad spectrum of pathogenic fungi.
Quantitative Analysis of Synergistic Activity
The synergistic interaction between this compound and azole antifungals has been consistently demonstrated across various fungal species, including clinically relevant isolates of Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus fumigatus.[1] The Fractional Inhibitory Concentration Index (FICI) is a standard measure of synergy, with a value of ≤ 0.5 indicating a synergistic effect.
| Fungal Species | Azole Antifungal | This compound Concentration | FICI | Outcome | Reference |
| Candida glabrata (BG2) | Fluconazole | Twofold serial dilutions | <0.5 | Synergistic and fungicidal | [1][2] |
| Candida albicans (CaCi-2) | Fluconazole | Twofold serial dilutions | <0.5 | Synergistic and fungicidal | [1][2] |
| Candida albicans (CaCi-17) | Fluconazole | Twofold serial dilutions | <0.5 | Synergistic and fungicidal |
Table 1: In Vitro Synergistic Activity of this compound with Fluconazole. The data clearly indicates a potent synergistic and fungicidal effect against both intrinsically azole-resistant C. glabrata and azole-resistant clinical isolates of C. albicans.
In addition to in vitro studies, the synergistic efficacy has been validated in vivo. In a murine model of disseminated candidiasis, the combination of this compound and fluconazole significantly enhanced survival rates compared to either treatment alone. Furthermore, this combination has proven effective in eradicating C. albicans biofilms in a rat central venous catheter model, a significant finding given the high resistance of biofilm-associated infections.
Mechanisms of Synergistic Action
The synergistic effect of this compound is primarily attributed to its ability to inhibit multidrug efflux pumps and interfere with crucial cellular signaling pathways in fungi.
1. Inhibition of Multidrug Efflux: A primary mechanism of azole resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as Cdr1, which actively pump the drug out of the fungal cell. This compound has been shown to inhibit the function of these transporters, leading to an increased intracellular accumulation of azoles. This action effectively reverses azole resistance and restores fungal susceptibility.
2. Inhibition of TOR Signaling: this compound also targets the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and proliferation in fungi. By inhibiting TORC1 kinase, this compound disrupts downstream processes, further weakening the fungus and rendering it more susceptible to the effects of azoles.
Below is a diagram illustrating the key mechanisms of this compound's synergistic action with azole antifungals.
Caption: Mechanism of this compound and Azole Synergy.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Checkerboard Microdilution Assay
This assay is used to determine the FICI and assess the in vitro synergistic interaction between two antimicrobial agents.
-
Preparation of Drug Solutions: Stock solutions of this compound and the azole antifungal are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is then prepared in sterile saline and adjusted to a final concentration of 0.5-2.5 x 10³ CFU/mL in RPMI 1640 medium.
-
Assay Setup: A 96-well microtiter plate is used. Each well receives a specific combination of this compound and the azole antifungal, with concentrations decreasing along the x and y axes. The final volume in each well is typically 200 µL, including the fungal inoculum.
-
Incubation: The plate is incubated at 35°C for 48 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug combination that inhibits visible fungal growth. The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 indicates synergy.
The following diagram outlines the workflow for the checkerboard assay.
Caption: Checkerboard Assay Workflow.
Etest (Epsilometer Test)
The Etest provides a quantitative determination of the MIC of an antimicrobial agent and can be adapted to assess synergy.
-
Plate Preparation: An agar plate (e.g., YEPD agar) is uniformly inoculated with the fungal suspension.
-
Strip Application: An Etest strip containing a predefined gradient of the azole antifungal is placed on the agar surface. For synergy testing, the agar can be supplemented with a sub-inhibitory concentration of this compound (e.g., 20 μg/ml).
-
Incubation: The plate is incubated at 30°C for 24-48 hours.
-
Interpretation: An elliptical zone of inhibition forms around the strip. The MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip. A significant reduction in the azole MIC in the presence of this compound indicates a synergistic effect.
Conclusion
The synergistic combination of this compound and azole antifungals represents a highly promising strategy to overcome antifungal resistance. The robust in vitro and in vivo data, coupled with a clear understanding of the underlying mechanisms, provides a strong foundation for further research and development. This approach has the potential to rejuvenate our current antifungal arsenal and provide effective treatment options for life-threatening fungal infections.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Beauvericin
For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Beauvericin, a mycotoxin that requires careful management to mitigate risks. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle Beauvericin with appropriate personal protective equipment (PPE). This includes, but is not limited to, a lab coat, safety goggles or a face shield, and chemical-resistant gloves. All handling of solid Beauvericin or concentrated solutions should be performed in a chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of Beauvericin waste is to engage a licensed professional waste disposal service. This ensures that all local, state, and federal regulations are met. However, as a best practice for risk reduction within the laboratory, chemical inactivation of Beauvericin waste is strongly recommended before it is collected for final disposal.
Step 1: Segregate Beauvericin Waste
All materials contaminated with Beauvericin, including unused product, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, should be segregated into clearly labeled, sealed, and chemical-resistant waste containers. To prevent the formation of dust, solid waste should be handled carefully and not be subjected to dry sweeping.
Step 2: Prepare for Chemical Inactivation
For liquid waste containing Beauvericin, and for the decontamination of contaminated surfaces and non-burnable labware, a chemical inactivation step is advised. While specific studies on the chemical degradation of Beauvericin for disposal are limited, a protocol validated for the inactivation of other mycotoxins, such as T-2, provides a strong basis for a conservative approach. This involves the use of a solution of sodium hypochlorite (bleach) and sodium hydroxide.
Step 3: Perform Chemical Inactivation
Based on protocols for other mycotoxins, it is recommended to soak all liquid samples, accidental spills, and non-burnable waste in the inactivation solution. For contaminated surfaces, the solution should be applied liberally, ensuring complete coverage.
Experimental Protocol for Mycotoxin Inactivation:
-
Objective: To chemically degrade Beauvericin in laboratory waste to non-toxic byproducts.
-
Materials:
-
Sodium hypochlorite (NaOCl) solution (e.g., household bleach)
-
Sodium hydroxide (NaOH)
-
Appropriate chemical-resistant container for waste
-
Personal Protective Equipment (PPE)
-
-
Methodology:
-
Prepare the inactivation solution by mixing sodium hypochlorite and sodium hydroxide to the final concentrations specified in the table below.
-
Carefully add the Beauvericin waste to the inactivation solution in a designated, sealed container. For surfaces, apply the solution and ensure it remains wet for the duration of the contact time.
-
Allow the waste to soak in the solution for the recommended contact time to ensure complete inactivation.
-
Following inactivation, the treated waste should still be considered chemical waste and must be disposed of through a licensed professional service. Do not pour the treated or untreated waste down the drain.
-
Quantitative Data for Inactivation Solution
The following table summarizes the recommended concentrations and contact time for the chemical inactivation of mycotoxin waste, based on protocols for T-2 mycotoxin.[1][2] In the absence of specific data for Beauvericin, these parameters provide a robust starting point for its decontamination.
| Component | Concentration (for liquid waste & surfaces) | Recommended Contact Time |
| Sodium Hypochlorite | 2.5% | 4 hours |
| Sodium Hydroxide | 0.25 N | 4 hours |
Logical Workflow for Beauvericin Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Beauvericin waste in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
